L-Arginyl-L-lysyl-L-arginyl-L-arginine
Description
Structure
2D Structure
Properties
CAS No. |
160188-85-2 |
|---|---|
Molecular Formula |
C24H50N14O5 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H50N14O5/c25-10-2-1-7-15(36-18(39)14(26)6-3-11-33-22(27)28)19(40)37-16(8-4-12-34-23(29)30)20(41)38-17(21(42)43)9-5-13-35-24(31)32/h14-17H,1-13,25-26H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
PJPAIFQLEURABW-QAETUUGQSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization Techniques for L Arginyl L Lysyl L Arginyl L Arginine
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for the Tetrapeptide
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. peptide.compeptide.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly used approach due to its milder reaction conditions compared to Boc/Bzl chemistry. researchgate.netluxembourg-bio.com The synthesis of an arginine-rich sequence like Arg-Lys-Arg-Arg requires specific considerations to overcome challenges such as aggregation and difficult coupling reactions. sigmaaldrich.cnresearchgate.net
Resin Selection and Loading Strategies for L-Arginyl-L-lysyl-L-arginyl-L-arginine Synthesis
The choice of solid support is critical and depends on the desired C-terminal functionality of the final peptide. peptide.com
For a C-terminal amide: Rink Amide resin is a standard choice. It is an acid-labile linker that yields a peptide amide upon cleavage with trifluoroacetic acid (TFA). rsc.org
For a C-terminal carboxylic acid: Wang resin is commonly used, though loading the first amino acid can be challenging. nih.gov
For synthesizing long or difficult peptides, a resin with a low loading capacity (e.g., 0.1 to 0.4 mmol/g) is recommended to minimize interchain aggregation. sigmaaldrich.cn Given the short length of the tetrapeptide, a standard loading resin (0.5 to 0.8 mmol/g) is generally suitable.
| Resin Type | C-Terminal Functionality | Cleavage Condition | Recommended For |
| Rink Amide | Amide (-CONH₂) | Concentrated TFA | Standard synthesis of peptide amides. |
| Wang Resin | Carboxylic Acid (-COOH) | Concentrated TFA | Standard synthesis of peptide acids; often purchased pre-loaded. |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (-COOH) | Mildly acidic (1-3% TFA) | Synthesis of fully protected peptide fragments. |
This table summarizes common resins used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) applicable to the tetrapeptide synthesis.
Coupling Reagents and Reaction Conditions for Challenging Sequences
The presence of three arginine residues, protected by bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups, can cause significant steric hindrance, potentially leading to incomplete coupling reactions. chempep.com To ensure high yields and purity, potent coupling reagents and optimized reaction conditions are essential.
Commonly used coupling reagents include aminium/uronium salts like HBTU and HATU, or phosphonium salts like PyBOP. researchgate.net HATU is often preferred for difficult couplings due to its high reactivity and ability to minimize racemization. researchgate.net Carbodiimide reagents such as DIC, used in conjunction with an additive like OxymaPure, also provide efficient activation.
To overcome the challenges of this sequence:
Double Coupling: Performing the coupling reaction twice for the arginine residues can help drive the reaction to completion. sigmaaldrich.cn
Microwave-Assisted SPPS (MA-SPPS): The application of microwave energy can significantly accelerate both coupling and deprotection steps, enhance reaction efficiency, and disrupt peptide aggregation. biotage.comnih.govambiopharm.com However, conditions must be carefully controlled, as elevated temperatures can increase the risk of side reactions like γ-lactam formation during arginine activation. sigmaaldrich.cn
| Coupling Reagent | Type | Key Advantages |
| HATU | Aminium Salt | High reactivity, fast coupling, low racemization. Effective for sterically hindered amino acids. |
| HBTU | Aminium Salt | Efficient and widely used, cost-effective. |
| PyBOP | Phosphonium Salt | High coupling efficiency, particularly for difficult sequences. |
| DIC/OxymaPure | Carbodiimide/Additive | Low racemization, generates soluble byproducts. |
This table compares high-efficiency coupling reagents suitable for synthesizing challenging, arginine-rich peptide sequences.
Solution-Phase Peptide Synthesis Approaches for this compound
While SPPS is dominant, solution-phase peptide synthesis (SPS) remains a viable method, particularly for large-scale industrial production. wikipedia.orgnih.gov In SPS, protected amino acids are coupled sequentially in a suitable organic solvent. After each step, the intermediate product must be isolated and purified before proceeding to the next coupling, making the process more laborious and time-consuming than SPPS. nih.govresearchgate.net
For a short peptide like Arg-Lys-Arg-Arg, a repetitive solution-phase synthesis (RSPS) could be employed. This modern approach aims to simplify the process by using standardized coupling and isolation procedures, often involving precipitation and extraction to purify intermediates without the need for chromatography at each step. acs.org The use of highly reactive activating agents, such as the biomimetic cyclic propylphosphonic anhydride (T3P®), can facilitate rapid and efficient peptide bond formation in solution. nih.gov
Enzymatic Peptide Synthesis Methodologies for the Tetrapeptide
Enzymatic peptide synthesis offers a green chemistry alternative to traditional chemical methods, operating under mild, aqueous conditions and providing high stereoselectivity. rsc.org This method typically utilizes proteases, such as trypsin or papain, in reverse, to catalyze the formation of peptide bonds. Trypsin, which specifically cleaves after lysine (B10760008) and arginine residues, can also be used to ligate peptide fragments containing these amino acids at the C-terminus under controlled conditions. khanacademy.org
The synthesis of Arg-Lys-Arg-Arg could potentially be approached by a chemoenzymatic strategy, where chemically synthesized fragments are joined together enzymatically. rsc.org For example, dipeptide fragments could be synthesized and then ligated to form the final tetrapeptide. However, controlling the reaction equilibrium to favor synthesis over hydrolysis remains a significant challenge.
Advanced Purification Strategies for High Purity this compound
The high density of positive charges in the Arg-Lys-Arg-Arg tetrapeptide makes its purification challenging. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides. bachem.compeptide.com
Stationary Phase: A C18-modified silica column is the most common choice for peptide purification. jove.com
Gradient Optimization: The purification process starts with a high concentration of the aqueous solvent to elute polar impurities. The proportion of acetonitrile is then gradually increased to desorb and elute the target peptide. bachem.com For a highly hydrophilic peptide like Arg-Lys-Arg-Arg, a shallow gradient starting at a low percentage of acetonitrile is required for optimal separation from closely eluting impurities. peptide.com
After purification, fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a white, fluffy powder, typically as a TFA salt. peptide.comjove.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for peptide purification, separating molecules based on their hydrophobicity. americanpeptidesociety.org The target peptide, this compound, is exceptionally hydrophilic due to the three arginine and one lysine residues, which are protonated and positively charged at acidic pH. This characteristic necessitates careful optimization of RP-HPLC parameters to achieve adequate retention and separation from synthetic impurities.
The primary separation mechanism in RP-HPLC involves the partitioning of the peptide between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase. pepdd.com Hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. americanpeptidesociety.org For highly hydrophilic peptides, achieving sufficient retention to separate them from the solvent front and from closely related impurities is a significant challenge.
Optimization strategies focus on several key parameters:
Gradient Elution: A shallow gradient of the organic modifier, typically acetonitrile (ACN), is crucial. A slow, gradual increase in ACN concentration allows for the effective resolution of hydrophilic species that would otherwise elute very early in the run. nih.gov Optimizing the initial ACN concentration in the loading buffer is also vital; reducing the ACN content from a standard 5% to 2% can significantly enhance the recovery of hydrophilic peptides that might be lost during the loading and desalting steps. nih.gov
Stationary Phase Selection: Wide-pore silica-based columns (e.g., 300 Å) are standard for peptide separations as they allow large molecules to fully access the bonded stationary phase. hplc.eu While C18 is the most common phase, columns with shorter alkyl chains (e.g., C8 or C4) or different chemistries can offer alternative selectivity that may be advantageous for separating specific impurities. pepdd.comharvardapparatus.com
Temperature: Increasing the column temperature can be a useful tool to decrease mobile phase viscosity, improve peak efficiency, and reduce retention times. researchgate.net
| Parameter | Consideration | Typical Condition for this compound | Rationale |
|---|---|---|---|
| Stationary Phase | Pore size and alkyl chain length | Wide-pore (300 Å) C18 or C8 silica | Allows full access for the peptide to the hydrophobic surface, preventing size-exclusion effects. hplc.eu |
| Mobile Phase A | Aqueous buffer with ion-pairing agent | 0.1% Trifluoroacetic Acid (TFA) in Water | Forms ion pairs with basic residues, increasing retention and improving peak shape. hplc.eu |
| Mobile Phase B | Organic modifier with ion-pairing agent | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Elutes the peptide from the column by increasing mobile phase hydrophobicity. pepdd.com |
| Gradient | Slope and initial %B | Shallow gradient (e.g., 0-30% B over 30 min) with low initial %B (0-2%) | Provides sufficient resolution for early-eluting, hydrophilic compounds. nih.gov |
| Loading Conditions | Solvent composition of the sample | Sample dissolved in Mobile Phase A or low % ACN | Prevents premature elution and loss of the hydrophilic peptide during sample loading. nih.gov |
Ion-Exchange Chromatography for Charged Peptide Purification
Ion-Exchange Chromatography (IEC) is a powerful technique that separates molecules based on their net surface charge. americanpeptidesociety.org Given that this compound possesses a high positive charge at pH values below the pKa of its side chains (pKa of Lys ~10.5, Arg ~12.5), Cation-Exchange Chromatography (CEC) is an exceptionally effective purification method. pepdd.com
In CEC, the stationary phase consists of a solid support functionalized with negatively charged groups (e.g., sulfopropyl or carboxymethyl). pepdd.com At an appropriate pH (typically pH < 9), the positively charged tetrapeptide binds strongly to this negatively charged resin. americanpeptidesociety.org Impurities that are neutral, negatively charged, or less positively charged will either flow through the column or bind less tightly, allowing for an initial, efficient separation. gilson.com
| Step | Procedure | Purpose |
|---|---|---|
| 1. Column Equilibration | Wash the cation-exchange column with a low-ionic-strength buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0). | Prepares the negatively charged stationary phase for peptide binding. |
| 2. Sample Loading | Dissolve the crude peptide in the equilibration buffer and load it onto the column. | The positively charged tetrapeptide binds to the resin, while some impurities may pass through. pepdd.com |
| 3. Washing | Wash the column with several volumes of equilibration buffer. | Removes unbound and weakly bound impurities. gilson.com |
| 4. Elution | Apply a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the buffer). | Displaces the bound peptide; highly charged species elute at higher salt concentrations. polypeptide.com |
| 5. Fraction Collection | Collect fractions and analyze via analytical RP-HPLC or UV absorbance to identify those containing the pure peptide. | Isolates the target peptide for further processing or analysis. |
Countercurrent Chromatography Techniques
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that functions without a solid stationary support, thereby eliminating issues of irreversible sample adsorption and improving recovery. wikipedia.org The technique relies on partitioning a solute between two immiscible liquid phases. One phase is held stationary by a centrifugal field, while the other, mobile phase is pumped through it. wikipedia.org
This method is particularly advantageous for the preparative purification of peptides, offering high loading capacity. tandfonline.com It is well-suited for peptides that may pose challenges in RP-HPLC due to extreme hydrophilicity or hydrophobicity. tandfonline.com The success of a CCC separation is critically dependent on the selection of an appropriate biphasic solvent system. The ideal system provides a partition coefficient (K), defined as the solute concentration in the stationary phase divided by its concentration in the mobile phase, that is favorable for separation, often close to 1. tandfonline.com
For a highly polar and water-soluble peptide like this compound, finding a suitable solvent system can be challenging. tandfonline.com Aqueous two-phase systems (ATPS), often composed of a polymer (like polyethylene glycol) and a salt (like potassium phosphate), can be effective for biological purifications. researchgate.net Another common solvent system family for peptides is butanol/acetic acid/water (BAW) in various ratios. tandfonline.com The versatility of CCC allows for operation in either normal-phase or reversed-phase mode simply by switching which liquid phase is designated as stationary versus mobile. wikipedia.org
Comprehensive Spectroscopic and Chromatographic Characterization Beyond Basic Identification
Following purification, a suite of advanced analytical techniques is employed to confirm the identity, structure, and purity of this compound with a high degree of confidence.
High-Resolution Mass Spectrometry (HRMS) for Sequence Verification and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass measurements, which are indispensable for peptide characterization. researchgate.net Unlike standard mass spectrometry, HRMS can measure the mass of a molecule with sufficient accuracy (typically <5 ppm) to help determine its elemental composition, lending high confidence to its identification. nih.gov
For sequence verification, HRMS is often coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the peptide ion is isolated and fragmented, and the exact masses of the resulting fragment ions are measured. waters.com The fragmentation typically occurs along the peptide backbone, producing characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo sequencing of the peptide and unambiguous confirmation of the this compound sequence. nih.gov
HRMS is also a superior tool for impurity profiling. Its high sensitivity and resolving power enable the detection and identification of low-level impurities that may co-elute with the main product during chromatography. rsc.org Common synthesis-related impurities, such as deletion sequences (e.g., Arg-Lys-Arg) or peptides with incomplete deprotection of side chains, can be readily identified by their precise mass, which will differ from the target peptide. waters.com
| Compound | Sequence | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |
|---|---|---|---|---|
| Target Peptide | Arg-Lys-Arg-Arg | C24H51N13O5 | 629.4191 | - |
| Deletion Impurity | Arg-Lys-Arg | C18H39N11O4 | 473.3187 | -156.1004 (Arginine residue) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. nmims.edutricliniclabs.com While a crystal structure provides a static picture, NMR reveals the ensemble of conformations that a peptide adopts in its solution environment, which is often more biologically relevant. nmims.edu
For a short, flexible tetrapeptide like this compound, a complete structural determination involves a series of 1D and 2D NMR experiments:
1D ¹H NMR: Provides an initial assessment of sample purity and folding, with dispersed chemical shifts indicating a well-structured peptide. tricliniclabs.com
2D TOCSY (Total Correlation Spectroscopy): Used to identify the complete proton spin systems of each of the four amino acid residues. tricliniclabs.com
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. These through-space correlations are the primary source of information for determining the peptide's 3D fold. nmims.edutricliniclabs.com
Heteronuclear Experiments (HSQC, HMBC): If isotopic labeling (¹³C, ¹⁵N) is employed, these experiments correlate protons with their attached carbon or nitrogen atoms, which greatly aids in resolving ambiguity during the assignment process. tricliniclabs.com
For this highly charged and flexible tetrapeptide, the NMR data would likely indicate a predominantly random coil state in aqueous solution, characterized by a narrow chemical shift dispersion. However, analysis of NOE patterns and coupling constants can reveal local conformational preferences, such as a propensity to form turn-like structures. springernature.com
| NMR Experiment | Abbreviation | Information Obtained |
|---|---|---|
| Correlation Spectroscopy | COSY | Identifies protons that are coupled through 2-3 chemical bonds (J-coupling). tricliniclabs.com |
| Total Correlation Spectroscopy | TOCSY | Correlates all protons within a single amino acid's spin system. nmims.edu |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons close in 3D space (< 5 Å), providing distance restraints for structure calculation. tricliniclabs.com |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C, ¹⁵N). tricliniclabs.com |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Various Environments
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. creative-proteomics.com It measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. The peptide backbone amides are the dominant chromophores in the far-UV region (190-250 nm), and the resulting CD spectrum is highly sensitive to the peptide's secondary structure. springernature.com
Different secondary structures give rise to characteristic CD spectra:
α-helix: Shows strong negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org
β-sheet: Exhibits a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org
Random Coil: Characterized by a strong negative band near 198 nm and very low ellipticity above 210 nm. americanpeptidesociety.org
For a short and highly charged peptide like this compound, the CD spectrum in a simple aqueous buffer is expected to be characteristic of a random coil or unordered conformation. researchgate.net The true power of CD spectroscopy lies in its ability to monitor conformational changes as a function of the peptide's environment. americanpeptidesociety.org By recording spectra under various conditions—such as different pH values, temperatures, or in the presence of membrane-mimicking environments (e.g., micelles or liposomes) or structure-inducing co-solvents (e.g., trifluoroethanol)—one can determine the peptide's conformational plasticity and its potential to adopt ordered structures upon interaction with biological targets.
| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) | Expected for Target Peptide (in water) |
|---|---|---|---|
| α-Helix | ~192 | ~208, ~222 | Unlikely |
| β-Sheet | ~195 | ~217 | Unlikely |
| Random Coil | ~212 (weak) | ~198 | Most Probable americanpeptidesociety.orgresearchgate.net |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to obtain a "vibrational fingerprint" of this compound. These methods provide detailed insights into the molecular structure, conformation, and the local environment of the peptide's constituent amino acid residues. The vibrational spectrum of a molecule is unique and arises from the absorption or scattering of electromagnetic radiation, which excites molecular vibrations such as stretching, bending, and torsional modes.
In the context of this tetrapeptide, which is rich in arginine residues, specific vibrational modes associated with the guanidinium (B1211019) group of arginine serve as distinctive spectral markers. The infrared spectra of proteins and peptides yield valuable information regarding their backbone and side chain conformations. nih.gov Two-dimensional infrared (2D-IR) spectroscopy is a particularly powerful tool for investigating the dynamics of protein vibrations. nih.gov The CN stretching vibrations of the guanidinium group in the arginine sidechain are a key focus in such analyses. nih.govnih.gov In D₂O, the spectra exhibit two distinct diagonal peaks, indicating nearly degenerate modes that undergo rapid energy transfer. nih.govnih.gov This phenomenon provides a definitive method for identifying arginine residues within larger peptides. nih.govnih.gov
Raman spectroscopy complements IR spectroscopy, offering advantages in studying aqueous solutions due to the weak Raman scattering of water. It is particularly sensitive to the vibrations of non-polar functional groups. For peptides, Raman spectra provide information regarding molecular conformation and can be used as a reference for interpreting the spectra of more complex proteins and biological materials. nih.gov The analysis of Raman spectra of amino acids like L-arginine in aqueous solutions at different pH values reveals changes in the wavenumber and intensity of bands, which correspond to structural changes of the molecule. researchgate.net
Key vibrational bands for peptides containing arginine and lysine are summarized in the table below. These bands are crucial for the structural elucidation of this compound.
Table 1: Characteristic Vibrational Bands for Arginine and Lysine Containing Peptides
| Vibrational Mode | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman | Assignment |
|---|---|---|---|
| Amide A | ~3300 | ~3300 | N-H stretching |
| Amide I | ~1650 | ~1650 | C=O stretching of the peptide backbone |
| Amide II | ~1550 | ~1550 | N-H bending and C-N stretching |
| Guanidinium Group (Arg) | ~1670, ~1630 | ~1670, ~1630 | C=N stretching and NH₂ scissoring |
| CH₂ Bending | ~1450 | ~1450 | CH₂ scissoring in Arg and Lys side chains |
| Amine Group (Lys) | ~1600, ~3400 | ~1600, ~3400 | NH₂ bending and N-H stretching of the primary amine |
The precise positions of these bands can be influenced by factors such as the peptide's secondary structure (e.g., α-helix, β-sheet, random coil), hydrogen bonding, and the electrostatic environment of the side chains. Therefore, a detailed analysis of the IR and Raman spectra of this compound can provide a comprehensive picture of its conformational state.
Capillary Electrophoresis (CE) for Purity and Charge Heterogeneity Assessment
Capillary Electrophoresis (CE) is a high-resolution analytical technique that is exceptionally well-suited for the purity and charge heterogeneity assessment of peptides like this compound. This method separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge-to-size ratio.
Purity Assessment:
For purity analysis, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. In CZE, a sample is introduced into a narrow capillary filled with a background electrolyte (BGE). When a high voltage is applied, ions migrate towards the electrode of opposite charge. The high surface-area-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages, which in turn leads to high separation efficiency and resolution. This allows for the separation of the target peptide from closely related impurities, such as deletion sequences, insertion sequences, or diastereomers that may arise during synthesis. The limit of quantitation for arginine derivatives can be in the micromolar range using UV absorption and even lower with laser-induced fluorescence detection. nih.gov
Factors influencing the separation in CE include the pH and composition of the BGE, the applied voltage, and the capillary temperature. Optimization of these parameters is crucial for achieving baseline separation of the main peptide from its potential impurities.
Charge Heterogeneity Assessment:
CE is a powerful tool for characterizing this charge heterogeneity. creative-proteomics.com Different charge variants will exhibit different electrophoretic mobilities and thus can be separated into distinct peaks. Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique with excellent reproducibility and sensitivity that requires only small sample volumes and can handle complex mixtures. creative-proteomics.com
Table 2: Representative Capillary Electrophoresis Parameters for Peptide Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Capillary | Fused silica, 50-75 µm i.d., 30-60 cm length | Provides the separation channel. |
| Background Electrolyte (BGE) | 25-100 mM phosphate or borate buffer | Maintains pH and conducts current. |
| pH | 2.5 - 9.5 | Controls the charge of the peptide and the electroosmotic flow (EOF). |
| Voltage | 15-30 kV | Drives the separation. |
| Temperature | 20-30 °C | Affects viscosity and migration times. |
| Detection | UV absorbance at 200-214 nm | Monitors the peptide as it passes the detector. |
The resulting electropherogram provides a profile of the charge variants present in the sample. By analyzing the peak areas, the relative abundance of each variant can be quantified, offering a precise measure of the charge purity of the this compound product. This information is critical for ensuring the quality, consistency, and performance of the peptide.
Molecular Recognition and Biomacromolecular Interactions of L Arginyl L Lysyl L Arginyl L Arginine
Interaction Modalities with Nucleic Acids
The interaction of the RKR R tetrapeptide with nucleic acids is primarily governed by the electrostatic attraction between the positively charged side chains of arginine and lysine (B10760008) and the negatively charged phosphate (B84403) backbone of DNA and RNA. However, the specific nature of these interactions, including specificity and structural outcomes, is more nuanced.
DNA Binding Specificity and Electrostatic Contributions
The binding of L-Arginyl-L-lysyl-L-arginyl-L-arginine to DNA is significantly influenced by electrostatic forces. The guanidinium (B1211019) group of arginine and the primary amino group of lysine are protonated at physiological pH, carrying a positive charge that facilitates strong interactions with the phosphate groups of the DNA backbone. wikipedia.org Studies on arginine and lysine-containing peptides have demonstrated their ability to stabilize DNA duplexes. nih.gov
While the interaction is largely electrostatic, there is evidence for a degree of sequence-dependent stability modulation. For instance, arginine and lysine have been shown to differentially stabilize AT-rich versus GC-rich DNA sequences. nih.gov Arginine, in particular, is noted for its ability to form more extensive hydrogen bond networks with the phosphate backbone compared to lysine, which can contribute to tighter DNA compaction. nih.govacs.org Peptides rich in arginine are known to condense DNA more effectively than those rich in lysine. nih.govacs.org The RKR R sequence, with its high arginine content, is therefore expected to be a potent DNA-condensing agent.
Table 1: Comparison of DNA Compaction by Arginine and Lysine Peptides
| Feature | Arginine Peptides | Lysine Peptides |
| DNA Compaction | Stronger attraction, tighter packing | Weaker attraction, larger spacing |
| Interhelical Spacing | Smaller | Significantly larger |
| Binding Interaction | Guanidinium group forms extensive H-bonds with phosphates | Primary amino group interacts with phosphates |
This table is based on general findings from studies comparing poly-arginine and poly-lysine peptides and provides a framework for understanding the likely behavior of arginine-rich peptides like RKR R. nih.govacs.org
RNA Binding Characteristics and Recognition Motifs
This compound is expected to interact strongly with RNA, a characteristic feature of arginine-rich motifs (ARMs). nih.govnih.gov ARMs are found in a variety of RNA-binding proteins and are crucial for processes like RNA processing and transport. nih.gov The binding of arginine-rich peptides to RNA can be highly specific, often recognizing particular structural elements such as bulges and loops in RNA hairpins. nih.govpnas.org
The specificity of these interactions is not solely dependent on the primary sequence of the peptide but also on the three-dimensional structure of the RNA. nih.gov Arginine residues within an ARM can recognize different features of an RNA target. nih.gov The flexibility of the peptide backbone allows it to adopt various conformations to bind to different RNA structures. researchgate.net For the RKR R peptide, it is plausible that it could recognize specific RNA motifs, although the exact nature of these motifs would need to be determined experimentally.
Impact of Nucleic Acid Conformation on Tetrapeptide Association
The conformation of the nucleic acid plays a critical role in its interaction with peptides like RKR R. Arginine-rich peptides often bind to non-canonical RNA structures, inducing conformational changes in the RNA to create specific binding pockets. nih.gov For instance, the binding of some ARMs can lead to the formation of purine-purine mismatches and base triples, which widen the major groove of the RNA, making it more accessible to the peptide. nih.gov
It has been observed that some arginine-rich peptides adopt an α-helical conformation upon binding to their RNA targets. nih.gov This induced fit mechanism suggests a dynamic interplay between the peptide and the nucleic acid. The RKR R tetrapeptide, while short, may exhibit similar behavior, with its binding affinity and specificity being dependent on the pre-existing or induced conformation of the target DNA or RNA.
Structural Basis of this compound-Nucleic Acid Complex Formation
The structural basis for the interaction of arginine-rich peptides with nucleic acids is often centered around the "arginine fork." This refers to the planar, bifurcated guanidinium group of arginine, which can form multiple hydrogen bonds with the phosphate groups on the nucleic acid backbone. This multidentate interaction contributes to the high affinity and stability of the complex.
Peptide-Protein and Peptide-Enzyme Interfacial Binding
The basic and hydrophilic nature of this compound also predisposes it to interact with proteins and enzymes, particularly with those that have negatively charged surface patches.
Protein Surface Recognition and Binding Site Preferences
Peptides can mimic protein surfaces and thereby inhibit protein-protein interactions. wisc.eduacs.org The RKR R tetrapeptide, with its cluster of positive charges, would likely be attracted to protein surfaces rich in acidic residues like glutamate (B1630785) and aspartate. wikipedia.org This type of electrostatic interaction is a common principle in protein-protein recognition.
In the context of enzyme interactions, basic amino acids like arginine and lysine can act as inhibitors. For example, carboxypeptidase H, a prohormone processing enzyme, is competitively inhibited by its products, arginine and lysine. nih.gov Similarly, arginine and lysine have been shown to inhibit the conversion of complement components C3 and B. nih.gov This suggests that the RKR R peptide could potentially act as an inhibitor for enzymes that have basic amino acids as substrates or that possess a negatively charged active site.
Table 2: Potential Protein/Enzyme Interaction Characteristics of RKR R
| Interaction Type | Potential Target Features | Example from Literature |
| Protein Surface Binding | Negatively charged surface patches (rich in Glu, Asp) | Arginine-rich peptides binding to nucleolin acs.org |
| Enzyme Inhibition | Active sites that bind basic amino acids | Inhibition of Carboxypeptidase H by arginine and lysine nih.gov |
This table illustrates potential interaction modes based on the general properties of arginine and lysine and related peptides.
Modulation of Protein-Protein Interaction Networks
This compound and its analogs can modulate protein-protein interaction (PPI) networks, which are crucial for numerous cellular processes. The high density of positive charges allows these peptides to interact with negatively charged domains on protein surfaces, potentially disrupting or stabilizing existing PPIs.
A notable example of such modulation is the inhibition of the estrogen receptor (ER)/coactivator interaction by a cell-permeable stapled peptide designated as R4K1. nih.govnih.gov This peptide, which incorporates a tetra-arginine motif, demonstrates high binding affinity for estrogen receptor α and effectively inhibits the formation of the ER/coactivator complex. nih.govnih.gov This inhibition of a critical PPI subsequently represses gene transcription mediated by the estrogen receptor and inhibits the proliferation of breast cancer cells. nih.govnih.gov The ability of such peptides to distribute throughout the cell and localize in the nucleus further enhances their potential to modulate PPIs involved in gene regulation. nih.govnih.gov
The mechanism of PPI modulation by arginine-rich peptides is often driven by electrostatic interactions. The guanidinium groups of arginine residues can form strong hydrogen bonds and salt bridges with acidic residues (aspartate, glutamate) on protein surfaces. This can lead to conformational changes in the target protein, altering its ability to bind to its native partners.
Table 1: Examples of Protein-Protein Interaction Modulation by Arginine-Rich Peptides
| Peptide/Analog | Target Interaction | Effect | Reference |
| R4K1 (stapled peptide) | Estrogen Receptor α / Coactivator | Inhibition | nih.govnih.gov |
| Arginine-rich motifs | RNA-binding proteins | Modulation of complex formation | General finding |
Investigation of Tetrapeptide as a Substrate or Inhibitor Analogue for Specific Enzymes
The structural similarity of this compound to the natural substrates of certain enzymes suggests its potential to act as either a substrate or an inhibitor. The presence of multiple arginine residues is particularly relevant for enzymes involved in L-arginine metabolism.
For instance, Nitric Oxide Synthase (NOS) utilizes L-arginine to produce nitric oxide, a critical signaling molecule. Arginine analogs are known to act as competitive inhibitors of NOS. nih.gov Similarly, arginase, another key enzyme in L-arginine metabolism, can be inhibited by arginine derivatives. While direct studies on this compound are limited, its potential to interact with the active sites of these enzymes is high due to the presence of multiple arginine residues. The peptide could compete with L-arginine for binding to the catalytic site, thereby inhibiting enzyme activity.
Furthermore, the peptide's potential as a substrate for proteases is an important consideration. The peptide bonds within the tetrapeptide can be recognized and cleaved by various cellular proteases. The rate and specificity of this cleavage would depend on the specific protease and the conformational presentation of the peptide.
Table 2: Potential Enzymatic Interactions of this compound
| Enzyme | Potential Role of Tetrapeptide | Implication | Reference |
| Nitric Oxide Synthase (NOS) | Inhibitor | Reduced nitric oxide production | nih.gov |
| Arginase | Inhibitor | Altered urea (B33335) cycle and polyamine synthesis | General finding |
| Proteases | Substrate | Peptide degradation and turnover | General finding |
Allosteric Modulation Mechanisms of Protein Function by the Tetrapeptide
Beyond direct interaction at active sites, this compound may exert its effects through allosteric modulation. Allosteric regulation involves the binding of a modulator to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity.
The binding of L-arginine itself is known to allosterically inhibit certain enzymes, such as N-acetyl-L-glutamate synthase (NAGS). nih.gov The binding of L-arginine to a regulatory domain on NAGS induces a significant conformational change that is transmitted to the active site, leading to a decrease in enzymatic activity. nih.gov It is plausible that a short, flexible peptide like this compound could bind to allosteric sites on various proteins. The multiple arginine and lysine residues could engage in a network of interactions with an allosteric pocket, triggering a conformational cascade that modulates the protein's function.
The development of peptide-based allosteric modulators is a growing area of research, as they can offer higher specificity and fewer side effects compared to orthosteric inhibitors. nih.govnih.gov The ability of arginine-rich peptides to interact with diverse protein surfaces makes them promising candidates for the discovery of novel allosteric modulators.
Membrane Interaction Mechanisms and Translocation Potential
The defining characteristic of cell-penetrating peptides like this compound is their ability to traverse cellular membranes, a process governed by a complex series of interactions.
Interaction with Model Lipid Bilayers and Biological Membranes
The initial step in membrane translocation is the interaction of the tetrapeptide with the cell surface. The positively charged arginine and lysine residues play a crucial role in the electrostatic attraction to the negatively charged components of biological membranes, such as phospholipids (B1166683) and proteoglycans. nih.govnih.gov
Studies with arginine-rich peptides have shown that the guanidinium group of arginine forms strong, bidentate hydrogen bonds with the phosphate groups of lipids, leading to a robust interaction with the membrane surface. nih.gov This interaction is generally stronger for arginine than for lysine. nih.gov Molecular dynamics simulations have revealed that arginine can attract a significant number of water molecules and lipid head groups into the bilayer, causing local membrane perturbations. nih.gov
Mechanisms of Membrane Permeabilization and Pore Formation
Following the initial binding, arginine-rich peptides can permeabilize the membrane, creating transient pathways for their entry. Several models have been proposed to explain this phenomenon, including the formation of transient toroidal pores. nih.gov In this model, the peptides induce a curvature in the lipid bilayer, causing the lipid monolayers to bend and form a continuous pore lined by both the peptides and lipid headgroups. nih.gov
The ability of arginine to induce such pores is attributed to its strong interaction with phosphate groups and its capacity to pull water into the hydrophobic core of the membrane. nih.gov This destabilizes the bilayer structure and facilitates the formation of a transient, water-filled channel. The concentration of the peptide at the membrane surface is a critical factor in pore formation, with a threshold concentration often required to induce significant permeabilization. nih.gov
While shorter peptides like R4 are less efficient at inducing membrane leakage compared to their longer counterparts, they are still capable of causing some level of membrane perturbation. nih.gov The lower efficiency is likely due to a reduced capacity to induce the necessary membrane curvature and stabilization of the pore structure.
Cellular Uptake Pathways and Endosomal Escape Strategies for the Tetrapeptide
The cellular uptake of this compound and other CPPs can occur through two main pathways: direct translocation across the plasma membrane and endocytosis. nih.govresearchgate.net
Direct translocation is thought to occur for some CPPs, particularly at higher concentrations, and is often mediated by the transient pore formation described above. However, for many CPPs, especially when attached to larger cargo molecules, endocytosis is the predominant mechanism of entry. nih.govresearchgate.net This involves the engulfment of the peptide into vesicles that bud off from the plasma membrane.
A major hurdle for the biological activity of endocytosed CPPs is their entrapment within endosomes. elifesciences.orgnih.govebi.ac.ukbiorxiv.orgresearchgate.netgoogle.com For the tetrapeptide to reach its intracellular targets, it must escape from these vesicles before they mature into lysosomes, where the peptide would be degraded. The mechanisms of endosomal escape are not fully understood but are thought to involve the destabilization of the endosomal membrane by the peptide. The accumulation of positively charged peptides within the endosome can lead to an influx of counter-ions and water, causing osmotic swelling and eventual rupture of the vesicle, a phenomenon known as the "proton sponge effect."
Studies on short oligoarginines have shown that their internalization efficiency and subsequent nuclear localization can be length-dependent. For example, the R4 peptide shows significantly less internalization compared to R8 peptides. nih.gov This suggests that the efficiency of both uptake and endosomal escape may be lower for shorter arginine-rich peptides like this compound.
Table 3: Cellular Uptake and Translocation Properties of Short Arginine-Rich Peptides
| Property | Observation for R4/Short Arginine Peptides | Implication for this compound | Reference |
| Membrane Binding | Lower affinity compared to longer oligoarginines. | Weaker initial interaction with the cell surface. | nih.gov |
| Internalization | Low level of internalization observed in living cells. | Likely less efficient cellular uptake compared to longer CPPs. | nih.gov |
| Primary Uptake Pathway | Predominantly endocytosis. | Entrapment in endosomes is a significant barrier. | nih.govresearchgate.net |
| Endosomal Escape | Inefficient. | A major challenge for intracellular delivery of cargo. | elifesciences.orgnih.govebi.ac.ukbiorxiv.orgresearchgate.netgoogle.com |
Influence of Membrane Composition and Curvature on Interaction Dynamics
The interaction of the this compound tetrapeptide with cellular membranes is fundamentally governed by its highly cationic nature and the specific properties of its constituent amino acids. Containing three arginine residues and one lysine residue, the peptide exhibits a strong electrostatic affinity for negatively charged components of lipid bilayers.
The composition of the membrane is a critical determinant of the interaction strength. The peptide is expected to preferentially bind to membranes containing anionic lipids, such as phosphatidylserine (B164497) or phosphatidylglycerol, due to strong electrostatic attractions. reading.ac.uk The guanidinium group of arginine is particularly effective in this regard, capable of forming bidentate hydrogen bonds with the phosphate groups of lipids, an interaction more robust than that formed by lysine's primary amine group. reading.ac.uknih.gov In contrast, interactions with purely zwitterionic membranes, like those composed of phosphatidylcholine, would be significantly weaker. reading.ac.uk
Membrane curvature is another key factor influencing the peptide's behavior. Arginine-rich peptides are known to induce and interact with regions of membrane curvature. nih.gov The guanidinium headgroup of arginine can coordinate with multiple lipid headgroups simultaneously, leading to steric crowding that can generate positive curvature. nih.gov Conversely, the electrostatic interactions can lead to membrane thinning and the induction of negative curvature along a perpendicular axis. nih.gov This capacity to generate negative Gaussian curvature (a saddle-like shape) is a critical step in processes like membrane pore formation and the translocation of peptides across the bilayer. nih.govucla.edu The presence of lysine alongside arginine may modulate the precise geometry of these membrane deformations. nih.gov The peptide's ability to promote such topological changes suggests a dynamic interplay where the peptide not only binds to but also actively remodels the local membrane architecture.
Table 1: Predicted Interaction of this compound with Different Membrane Types
| Membrane Characteristic | Predicted Interaction Dynamics | Primary Driving Forces | Potential Outcome |
| Anionic Lipid Content (e.g., POPG, DOPS) | Strong, high-affinity binding | Electrostatic attraction, bidentate hydrogen bonding (Arginine-Phosphate) reading.ac.uk | Membrane perturbation, potential for pore formation or translocation nih.govnih.gov |
| Zwitterionic Lipid Content (e.g., DOPC) | Weak, transient binding | Weaker electrostatic and van der Waals forces | Minimal membrane disruption reading.ac.uk |
| High Positive Curvature | Favorable binding to curved surfaces | Accommodation of peptide structure | Localization at highly curved regions like buds or vesicles |
| Induction of Curvature | Peptide can actively alter membrane shape | Arginine-lipid headgroup coordination nih.gov | Generation of negative Gaussian curvature, facilitating membrane destabilization nih.govucla.edu |
Glycosaminoglycan Binding and Extracellular Matrix Engagement
Interaction with Heparan Sulfate (B86663) and Chondroitin (B13769445) Sulfate
Glycosaminoglycans (GAGs) are long, linear polysaccharides characterized by a high density of negative charges stemming from sulfate and uronic acid groups. nih.gov This polyanionic nature makes them prime binding partners for the highly cationic this compound peptide. The interaction is predominantly driven by strong, multivalent electrostatic forces between the peptide's positive charges (from arginine and lysine) and the negative charges on GAGs like heparan sulfate (HS) and chondroitin sulfate (CS). nih.govnih.gov
Heparan sulfate, in particular, is known to interact with a vast array of proteins, often through specific binding motifs rich in basic amino acids. nih.gov The arrangement of sulfated domains within the HS chain creates specific recognition sites that can confer binding specificity. nih.gov While the primary interaction for a short peptide like this compound would be electrostatic, the specific sulfation pattern of the GAG chain it encounters could modulate the binding affinity. nih.gov Similarly, chondroitin sulfate, another major GAG in the extracellular matrix and on cell surfaces, presents binding sites for cationic molecules. nih.gov Oversulfated CS variants, for instance, have been shown to bind strongly to heparin-binding growth factors, indicating that specific CS structures can act as receptors. nih.gov The tetrapeptide is expected to bind robustly to both HS and CS, potentially competing with or modulating the interactions of larger proteins with these GAGs.
Table 2: Characteristics of GAG Interactions with this compound
| Glycosaminoglycan | Key Structural Features | Basis of Interaction with Peptide | Biological Implication of Binding |
| Heparan Sulfate (HS) | Repeating disaccharide units with variable N- and O-sulfation nih.gov | Strong electrostatic attraction to sulfated domains | Modulation of growth factor signaling, cell adhesion, and pathogen entry nih.govnih.gov |
| Chondroitin Sulfate (CS) | Repeating disaccharide units of glucuronic acid and N-acetylgalactosamine with variable sulfation nih.gov | Strong electrostatic attraction to sulfate and carboxyl groups | Involvement in neural development, inflammation, and structural support of tissues nih.gov |
Role in Extracellular Matrix Assembly and Remodeling Processes
The binding of this compound to GAGs, which are integral components of proteoglycans, directly implicates the peptide in the dynamics of the extracellular matrix (ECM). The ECM is a complex network that undergoes constant assembly and remodeling to regulate cell behavior and tissue mechanics. nih.govnih.gov
Furthermore, arginine itself is a metabolic precursor for proline and hydroxyproline, which are critical amino acids for the synthesis of collagen, the main structural protein of the ECM. nih.gov While this is a function of the free amino acid, a high local concentration of arginine-containing peptides could potentially influence cellular metabolic pathways related to ECM production. nih.gov The process of ECM remodeling is tightly controlled by enzymes such as matrix metalloproteinases and lysyl oxidases. nih.govnih.gov The binding of a cationic peptide to the ECM could alter the substrate availability or local environment for these enzymes, thus indirectly influencing the rate and nature of ECM turnover.
Inorganic Ion Coordination and Chelation Phenomena
Interaction with Divalent Metal Ions and Their Biological Implications
Peptides are well-established ligands capable of coordinating metal ions, a process critical to the function of many metalloproteins and a factor in various physiological and pathological states. nih.govcnr.it The this compound peptide possesses several potential metal-binding sites, including the N-terminal amino group, the C-terminal carboxylate group, backbone amide nitrogens and carbonyl oxygens, the ε-amino group of the lysine residue, and the guanidinium groups of the arginine residues.
The interaction with biologically relevant divalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), is of particular interest. nih.gov These ions are crucial cofactors for enzymes but can be toxic in their free form. Peptides can act as chelators, binding these ions and modulating their bioavailability and reactivity. nih.govrsc.org While the arginine guanidinium group is typically a weaker metal ligand than histidine or cysteine, it can participate in metal coordination, particularly with Cu²⁺. nih.govacs.org The lysine side-chain amine also provides a potential coordination site. The formation of a metal-peptide complex can induce significant conformational changes in the peptide, thereby altering its interactions with other biological targets.
Table 3: Potential Coordination of Divalent Metal Ions by this compound
| Divalent Metal Ion | Potential Peptide Ligand Groups | Potential Biological Implication of Chelation |
| Copper (Cu²⁺) | N-terminal amine, backbone carbonyls, Lysine ε-amino group, Arginine guanidinium group nih.govacs.org | Modulation of redox activity, influence on enzymes requiring copper. |
| Zinc (Zn²⁺) | N-terminal amine, backbone carbonyls, Lysine ε-amino group nih.gov | Regulation of Zn²⁺-dependent enzymes (e.g., metalloproteinases), structural stabilization of the peptide. |
| Manganese (Mn²⁺) | N-terminal amine, backbone carbonyls, C-terminal carboxylate nih.gov | Influence on Mn²⁺-dependent enzymes and cellular signaling. |
| Iron (Fe²⁺) | N-terminal amine, C-terminal carboxylate, backbone carbonyls nih.gov | Sequestration of redox-active iron, potential antioxidant effect. |
Mechanisms of Chelation and Ligand Exchange
Chelation is the process by which a single ligand, in this case the tetrapeptide, binds to a central metal ion through multiple donor atoms, forming a stable, ring-like structure known as a chelate. nih.gov this compound can act as a multidentate ligand, offering several donor groups for coordination. The formation of a metal-peptide complex is a ligand exchange reaction, where the donor groups on the peptide displace weaker ligands, typically water molecules, from the metal ion's coordination sphere.
Mechanistic Investigations into Biological Modulatory Roles of L Arginyl L Lysyl L Arginyl L Arginine
Cellular Internalization and Intracellular Trafficking Pathways
The ability of arginine-rich CPPs to traverse cellular membranes is a subject of intense research, with evidence pointing to multiple, often coexisting, pathways. The internalization mechanism can be influenced by factors such as the peptide's concentration, the length of the arginine chain, and the cell type acs.orgportlandpress.com. The primary modes of entry are broadly categorized as energy-dependent endocytosis and energy-independent direct translocation nih.govmdpi.com.
Clathrin-mediated endocytosis is a major pathway for the internalization of various molecules from the plasma membrane into intracellular vesicles qiagen.com. For arginine-rich CPPs, its role is debated and appears to be context-dependent. Some studies report that clathrin-dependent endocytosis is a potential uptake mechanism nih.gov. Research using photo-cross-linking probes with octa-arginine (R8) identified the heparan sulfate (B86663) proteoglycan, syndecan-4, as a cell-surface receptor that facilitates uptake via clathrin-mediated endocytosis acs.org. Inhibition of this pathway with chlorpromazine (B137089) was also shown to block the uptake of other peptides, supporting the involvement of clathrin-coated pits elsevierpure.com.
Conversely, other significant research suggests that this pathway is not essential for the uptake of certain arginine-rich peptides. Studies using cells with a conditional knockdown of clathrin heavy chain (CHC) found that the internalization of the HIV-1 transactivator of transcription (TAT) peptide, a well-known arginine-rich CPP, was not affected nih.govnih.gov. This suggests that while clathrin-mediated endocytosis can contribute to the uptake of some arginine-rich peptides, it is not universally required, and alternative pathways are sufficient for cellular entry nih.govnih.gov.
In contrast, macropinocytosis, a form of endocytosis involving large, irregular vesicles, is widely implicated as a major uptake pathway for arginine-rich CPPs portlandpress.comnih.gov. This process is dependent on the rearrangement of the actin cytoskeleton nih.govresearchgate.net. Studies have shown that arginine-rich peptides, such as octa-arginine (R8), can induce the necessary actin rearrangement and that inhibitors of macropinocytosis significantly suppress peptide uptake nih.govresearchgate.net. The contribution of macropinocytosis appears to be dependent on the chain length of the oligoarginine peptide nih.gov. This pathway is considered one of the predominant routes of entry for these peptides nih.gov.
Direct translocation is a proposed energy-independent mechanism where CPPs cross the cell membrane without involving the endocytic machinery acs.org. This process is thought to occur through the direct interaction of the positively charged guanidinium (B1211019) groups of arginine residues with the negatively charged components of the cell membrane, leading to membrane destabilization and peptide entry nih.govresearchgate.net. Several models for this process have been proposed, including the formation of transient pores, inverted micelles, or a "carpet-like" mechanism that disrupts the bilayer nih.govresearchgate.net.
Evidence for direct translocation includes the observation that arginine-rich peptides can enter cells at low temperatures (4°C) or in the presence of metabolic inhibitors that block energy-dependent endocytosis portlandpress.comnih.govnih.gov. However, the prevalence of this mechanism is debated, with some initial findings being attributed to artifacts from cell fixation procedures nih.gov. It is now generally accepted that direct translocation can occur, particularly at higher CPP concentrations, while endocytic pathways may dominate at lower concentrations acs.orgnih.gov. The process is considered rapid and allows the peptide to gain direct access to the cytoplasm and other intracellular compartments unil.ch.
Table 1: Summary of Cellular Internalization Pathways for Arginine-Rich Peptides
| Pathway | Description | Key Findings | Supporting References |
|---|---|---|---|
| Clathrin-Dependent Endocytosis | Internalization via clathrin-coated pits, an energy-dependent process. | Involvement is debated. Some studies show it is a viable pathway, potentially mediated by receptors like syndecan-4 for R8. Others show it is not required for uptake of peptides like TAT. | nih.govacs.orgelsevierpure.comnih.govnih.gov |
| Caveolae-Mediated Endocytosis | Internalization via flask-shaped membrane invaginations called caveolae. | Generally considered not to be a primary uptake mechanism for arginine-rich peptides like TAT. | nih.govnih.gov |
| Macropinocytosis | Uptake of extracellular fluid in large vesicles (macropinosomes), dependent on actin rearrangement. | Considered a predominant, energy-dependent pathway for many arginine-rich CPPs, including R8. | portlandpress.comnih.govnih.govresearchgate.net |
| Direct Translocation | Energy-independent passage directly across the plasma membrane. | Occurs via interaction with membrane lipids, potentially forming transient pores or inverted micelles. More likely at higher peptide concentrations. | acs.orgnih.govnih.govresearchgate.netunil.ch |
Once inside the cell, arginine-rich peptides exhibit distinct distribution patterns. Following endocytic uptake, they are initially localized within endosomes, and for therapeutic applications, escape from these vesicles is a critical step nih.gov. Peptides that enter via direct translocation, however, can access the cytoplasm and nucleus directly nih.govunil.ch.
Short arginine-rich sequences have shown a strong propensity for nuclear and particularly nucleolar targeting. Research has demonstrated that the fusion of as few as four arginine residues to a green fluorescent protein (GFP) reporter resulted in significant protein accumulation in the nucleolus tandfonline.com. The nucleolus is a sub-nuclear structure primarily involved in ribosome synthesis and plays multiple roles in cellular metabolism, making it an important target tandfonline.com. The strong positive charge conferred by the arginine residues is considered a key determinant for this specific targeting tandfonline.com. In addition to the nucleolus, these peptides and their conjugates have been observed to localize throughout the cytoplasm and nucleus of cells mdpi.com.
Modulation of Gene Expression and Transcriptional Regulation
Direct evidence detailing the intrinsic ability of the specific tetrapeptide L-Arginyl-L-lysyl-L-arginyl-L-arginine to modulate gene expression is currently lacking in scientific literature. The primary role described for arginine-rich CPPs in this context is as vectors for the delivery of genetic material (e.g., DNA, siRNA) rather than as direct modulators of transcription. However, related research provides some insight into how its constituent amino acids and its use as a conjugate can influence gene expression.
There is no specific research available that demonstrates this compound or similar tetra-arginine peptides directly interacting with promoter or enhancer elements to regulate gene expression. The research focus has been on their cell-penetrating capabilities.
Furthermore, the amino acid L-arginine itself has been shown to regulate the expression of genes involved in critical cellular pathways. In chicken intestinal epithelial cells, L-arginine upregulates the gene expression of components in the Target of Rapamycin (TOR) signaling pathway, which stimulates protein synthesis nih.gov. In human T cells, L-arginine availability modulates metabolism and enhances survival through interactions with transcriptional regulators nih.gov. Macrophage consumption of L-arginine can modulate the expression of the CD3 zeta chain in T lymphocytes nih.gov. While these findings relate to the single amino acid, they underscore the bioactivity of arginine in cellular signaling that influences gene expression. It remains to be determined if these effects can be initiated by an arginine-containing peptide.
Table 2: Research Findings Related to Arginine and Gene Expression
| Compound/System | Effect on Gene Expression | Mechanism/Context | Supporting References |
|---|---|---|---|
| Arginine-conjugated PEI Polyplex | Increased reporter gene expression in tumors. | Enhanced delivery of the gene payload to the cell and nucleus due to arginine's cell-penetrating properties. | nih.gov |
| L-Arginine (amino acid) | Upregulated mRNA of TOR, 4E-BP1, and S6K1 in chicken enterocytes. | Stimulation of the TOR signaling pathway, leading to increased protein synthesis. | nih.gov |
| L-Arginine (amino acid) | Modulated T cell metabolism and survival. | Interaction with transcriptional regulators in human T cells. | nih.gov |
| L-Arginine (amino acid) | Modulated expression of CD3 zeta chain in T cells. | Depletion of extracellular L-arginine by macrophages led to decreased CD3 zeta expression. | nih.gov |
Interaction with Transcription Factors and Co-Activators
The regulation of gene expression is a fundamental cellular process orchestrated by the complex interplay of transcription factors and their co-activators. The methylation of arginine and lysine (B10760008) residues within these proteins has emerged as a critical post-translational modification (PTM) that influences their activity. nih.govresearchgate.netnih.govnih.gov Peptides composed of these amino acids, such as this compound, may play a role in these regulatory networks.
Short peptides, typically consisting of 2 to 7 amino acids, have been shown to penetrate the cell nucleus and interact with DNA and proteins involved in gene regulation. nih.govresearchgate.net The methylation of transcription factors can either enhance or repress their function. For instance, arginine methylation of the RUNX1 transcription factor prevents its interaction with the corepressor SIN3A, leading to increased transcriptional activity. nih.gov Conversely, methylation can also act as a docking site for regulatory proteins that modulate protein stability and function. researchgate.netnih.gov The high density of arginine and lysine residues in this compound suggests it could potentially interact with enzymes that mediate these modifications, such as protein arginine methyltransferases (PRMTs) and lysine methyltransferases (KMTs), or with the transcription factors themselves, thereby influencing gene expression. nih.govnih.gov
Epigenetic Modulation via Histone Interactions or Chromatin Remodeling
Epigenetic regulation, which involves heritable changes in gene function without altering the DNA sequence, is heavily reliant on post-translational modifications of histone proteins. nih.gov The tails of histone proteins are rich in lysine and arginine residues, making them prime targets for modifications like methylation and acetylation, which in turn affect chromatin structure and gene accessibility. nih.gov
Short peptides can influence the epigenetic landscape by interacting with histones and the enzymes that modify them. nih.govresearchgate.net For example, L-arginine has been shown to modulate the epigenetic regulation of interleukin-10 production in neonatal regulatory T-cells through DNA hypomethylation, rather than direct histone modification. nih.gov This indicates that the availability of amino acids like arginine can have downstream effects on epigenetic marks. Histone modifications such as H3K27me3 are crucial for epigenetic silencing and are maintained by a read/write mechanism involving complexes like PRC2. nih.gov The presence of a peptide like this compound, with its concentration of positively charged residues, could potentially interfere with or modulate the electrostatic interactions between histones and DNA, or influence the activity of histone-modifying enzymes.
Impact on Protein Folding, Assembly, and Stabilization Dynamics
The proper folding of proteins is essential for their function, and misfolding can lead to aggregation and various diseases. L-arginine is widely recognized for its role in promoting protein refolding and suppressing aggregation. nih.govnih.govresearchgate.net
L-arginine is a common additive in protein refolding protocols due to its ability to prevent the formation of protein aggregates. nih.govresearchgate.net It is believed to exert this effect through various mechanisms, including interacting with tryptophan side chains and suppressing protein-protein interactions that lead to aggregation. nih.govresearchgate.net Studies have shown that both L-arginine and L-lysine can prevent the aggregation of proteins like myofibrillar proteins. nih.gov While L-arginine is generally a suppressor of aggregation, under certain conditions, it can paradoxically accelerate the aggregation of specific proteins. nih.gov The chaperone-like activity of L-arginine suggests that a peptide rich in this amino acid, such as this compound, could exhibit similar properties, potentially by binding to folding intermediates and preventing their aggregation. nih.gov
The self-assembly of proteins into larger, ordered supramolecular structures is a key aspect of many biological functions. nih.govmdpi.comrsc.orgnih.gov Peptides themselves can self-assemble into various nanostructures. nih.gov The presence of additives like L-arginine can influence the formation of these complexes. For instance, L-arginine has been observed to induce the transformation of protein aggregates into distinct supramolecular structures. nih.gov The high positive charge density of this compound could allow it to interact with and influence the assembly of protein complexes through electrostatic interactions. ub.edu
Interference with Microbial Cellular Integrity and Processes (Mechanistic Studies)
Arginine-rich and lysine-containing peptides are well-known for their antimicrobial properties. nih.gov Their primary mechanism of action often involves the disruption of microbial cell membranes.
Cationic antimicrobial peptides are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov The subsequent interaction leads to membrane disruption and permeabilization, ultimately causing cell death. nih.govnih.gov
Studies comparing arginine- and lysine-containing peptides have shown that increasing the arginine content often enhances antimicrobial activity. nih.gov This is attributed to the guanidinium group of arginine, which can form more stable interactions with the phosphate (B84403) groups of membrane lipids compared to the primary amine group of lysine. nih.gov For some peptides, a higher arginine content leads to increased membrane permeabilization, while for others, it enhances translocation across the membrane to act on intracellular targets. nih.gov Therefore, it is highly probable that this compound, with its three arginine residues, would exhibit potent antimicrobial activity primarily through the disruption and permeabilization of bacterial membranes. frontiersin.orguu.nluu.nl
Inhibition of Bacterial Biofilm Formation and Dispersal Mechanisms
Peptides rich in cationic residues, such as arginine and lysine, are a prominent class of antimicrobial peptides (AMPs) known to interfere with bacterial biofilms. nih.gov These biofilms are structured communities of bacteria encased in a self-produced matrix, which confers protection against antibiotics and host immune responses. nih.gov The anti-biofilm activity of these peptides is multifaceted, involving both the prevention of initial bacterial colonization and the disruption of established biofilms. nih.govmdpi.com
The primary mechanism often begins with the electrostatic interaction between the positively charged peptide (owing to arginine and lysine) and the negatively charged components of the bacterial cell surface and biofilm matrix, such as lipopolysaccharides (LPS) and lipoteichoic acid (LTA). nih.govnih.gov This interaction can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. mdpi.com Studies on various synthetic peptides have demonstrated a dose-dependent inhibition of biofilm formation by clinically relevant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.comnih.gov
For pre-formed biofilms, arginine-rich peptides can induce dispersal. They can penetrate the biofilm matrix and kill the embedded bacteria. nih.gov Some peptides achieve this by disrupting the integrity of the bacterial membrane, while others can translocate into the cell to interfere with intracellular processes. nih.gov For instance, research on histone-derived antimicrobial peptides (HDAPs) indicates that increasing the arginine content enhances antibacterial activity by improving either membrane permeabilization or translocation into the bacteria. nih.gov A novel peptide, RK22, identified from the leech Hirudinaria manillensis, demonstrated a capacity to both inhibit the formation of and eradicate existing biofilms of methicillin-resistant S. aureus (MRSA). mdpi.com
It is noteworthy that L-arginine as a single amino acid can also modulate biofilm formation, though its effects are species-dependent. It has been shown to decrease biofilm production in Enterococcus faecalis nih.gov but promote it in Pseudomonas aeruginosa under certain conditions by acting as a signaling molecule that increases intracellular levels of cyclic-di-GMP. asm.org
Table 1: Examples of Arginine/Lysine-Containing Peptides and their Anti-Biofilm Activity
| Peptide/Compound | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Arginine-rich HDAPs (e.g., Buforin II) | Bacteria | Increased antibacterial activity and translocation with higher arginine content. | nih.gov |
| RK22 | Staphylococcus aureus (incl. MRSA) | Inhibited biofilm formation and promoted eradication of preformed biofilms. | mdpi.com |
| GL13K | Streptococcus gordonii, Porphyromonas gingivalis | Killed bacteria and prevented biofilm formation on titanium surfaces. | plos.org |
| L-arginine | Enterococcus faecalis | Decreased biofilm formation. | nih.gov |
| L-arginine | Pseudomonas aeruginosa | Promoted biofilm formation. | asm.org |
Antiviral Mechanisms: Inhibition of Viral Entry or Replication in vitro
Cationic peptides containing arginine and lysine residues are widely investigated for their antiviral properties. nih.govnih.gov Their broad-spectrum activity often targets the physical integrity of viruses, particularly enveloped viruses. nih.gov The primary mechanism involves the electrostatic attraction between the positively charged peptide and the negatively charged viral envelope or capsid proteins. nih.gov This interaction can lead to the disruption of the viral envelope or the aggregation of viral particles, thereby preventing the virus from attaching to and entering host cells. nih.govnih.gov
In vitro studies have demonstrated that these peptides can inhibit various stages of the viral life cycle:
Inhibition of Viral Entry: Many antiviral peptides (AVPs) act by directly binding to the virus or to host cell receptors, blocking the attachment and subsequent fusion of the virus with the host cell membrane. nih.gov For example, a dimeric peptide rich in lysine and arginine, (KKYRYHLKPF)2K, was found to impair Chikungunya virus (CHIKV) infection by interfering with the early steps of viral attachment and internalization into host cells. nih.gov
Inhibition of Viral Replication: Some peptides, after entering the cell, can interfere with the replication of the viral genome or the synthesis of viral proteins. nih.gov The same (KKYRYHLKPF)2K peptide that blocked CHIKV entry was also shown to inhibit the Zika virus (ZIKV) replicative cycle at post-entry steps, reducing viral RNA and protein levels. nih.gov
Modulation of Host Factors: The antiviral effect can also be indirect. For instance, hyperbranched poly-L-lysine nanopolymers modified with L-arginine demonstrated enhanced antiviral activity against SARS-CoV-2. mdpi.com It is proposed that the addition of arginine modifies the surface charge of the nanopolymer, enhancing its ability to compete with the virus for binding to the cellular receptor ACE2. mdpi.com
The antagonism between L-lysine and L-arginine is also a factor in virology. For some viruses, like certain herpesviruses, arginine is an essential amino acid for the synthesis of viral proteins. High concentrations of lysine can competitively inhibit the uptake or utilization of arginine, thereby suppressing viral replication. bates.edu
Influence on Specific Signal Transduction Cascades
While direct evidence for this compound is unavailable, peptides containing arginine-rich motifs (ARMs) are known to play significant roles in signal transduction by mediating protein-protein and protein-nucleic acid interactions.
Modulation of Kinase or Phosphatase Activities
Signal transduction is frequently mediated by protein kinases, which phosphorylate target proteins, and phosphatases, which remove phosphate groups. youtube.com Arginine-rich sequences can influence these pathways. For example, the interaction of cGMP-dependent protein kinase with poly(L-arginine) results in conformational changes that activate its basal catalytic activity while inactivating cGMP binding. frontiersin.org
Furthermore, many signaling pathways rely on docking motifs, which are short peptide sequences that recruit kinases to their substrates. D-motifs, which are docking sites for mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38, often contain basic residues like arginine. embopress.org A D-motif with the sequence RKVKPAPLEI was identified in the GAB1 signaling adapter protein, highlighting the role of such motifs in organizing signaling complexes. embopress.org The ERK pathway itself is a critical cascade of kinases (Ras-Raf-MEK-ERK) that relays signals from cell surface receptors to the nucleus to control fundamental cellular processes. youtube.com
Interference with Receptor-Ligand Interactions
Arginine- and lysine-rich peptides can interfere with receptor-ligand interactions, a cornerstone of cellular signaling.
Immune Checkpoint Blockade: Peptides have been designed to block the interaction between the PD-1 receptor on T-cells and its ligand PD-L1 on tumor cells. This blockade disrupts an immunosuppressive signal, restoring the T-cells' ability to attack the tumor. nih.gov
DNA Binding: The transcription factor Oct4, crucial for stem cell pluripotency, contains a positively charged arginine-lysine (RK) motif that is essential for binding to the minor groove of DNA. nih.govnih.gov This interaction is finely tuned by other parts of the protein, demonstrating how RK motifs are key to specific receptor (transcription factor) and ligand (DNA) recognition. nih.gov
Membrane Interactions: Arginine-rich cell-penetrating peptides (CPPs) function by interacting with and crossing the cell membrane. This process involves binding to negatively charged lipids on the cell surface, which can be considered a form of receptor-ligand interaction that ultimately leads to peptide internalization. nih.gov
Activation or Inhibition of Downstream Signaling Effectors
The binding of a ligand to its receptor initiates a cascade that activates or inhibits downstream effectors. Arginine plays a fundamental role as the sole substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). drugbank.com NO is a critical signaling molecule that acts as a downstream effector by activating the enzyme guanylate cyclase, which in turn produces cyclic GMP (cGMP), another key second messenger that mediates numerous physiological effects, including vasodilation and neurotransmission. drugbank.com
Peptides that modulate receptor kinase activity will inherently affect downstream signaling. For example, by blocking a receptor, a peptide inhibitor prevents the phosphorylation and activation of downstream kinases and transcription factors. nih.gov Conversely, arginine-rich CPPs can be used to transport signaling proteins or other effectors into a cell to deliberately activate a pathway. nih.gov
Immunomodulatory Mechanisms in In Vitro Models
Peptides composed of arginine and lysine, often referred to as host defense peptides (HDPs), possess significant immunomodulatory functions that are often independent of their direct antimicrobial activity. frontiersin.orgfrontiersin.org These peptides can either stimulate or suppress the immune response. frontiersin.org
In vitro studies reveal several mechanisms:
Modulation of Cytokine and Chemokine Production: HDPs can alter the production of signaling molecules by immune cells. For example, the synthetic peptide IDR-1018 was shown to suppress pro-inflammatory responses while enhancing the production of specific chemokines that recruit immune cells. frontiersin.org
Interaction with Immune Cells: These peptides can directly interact with various immune cells, including macrophages, neutrophils, and T-cells. frontiersin.org This interaction can trigger specific signaling pathways. For instance, many HDPs act as ligands for Toll-like receptors (TLRs), leading to the activation of downstream pathways like MAPK, which in turn modulates the immune response. frontiersin.org
Inflammatory Signal Neutralization: Cationic peptides can bind to and neutralize bacterial components like LPS, preventing them from binding to their receptors (e.g., TLR4) on immune cells and thereby blocking the induction of a potent inflammatory response. frontiersin.org
Influence on T-Cell Function: Arginine is critical for the proper function and proliferation of T-lymphocytes. wikipedia.org Arginine-rich peptides have been successfully used to formulate mRNA nanocomplexes that, when taken up by dendritic cells, elicit potent cytotoxic T-cell responses against the encoded antigen. researchgate.net This highlights their potential in vaccine development.
Table 2: Immunomodulatory Activities of Arginine/Lysine-Containing Peptides in vitro
| Peptide Class/Example | Target Cell/System | Observed Effect | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Host Defense Peptides (HDPs) | Macrophages, Neutrophils | Modulation of cytokine/chemokine secretion. | Binding to Toll-like receptors (TLRs), activation of MAPK pathway. | frontiersin.org |
| Cationic Peptides | Immune cells | Neutralization of inflammatory stimuli like LPS. | Competitive inhibition of LPS binding to its receptors (e.g., CD14/TLR4). | frontiersin.org |
| IDR-1018 (Synthetic HDP) | Immune cells | Suppression of pro-inflammatory response, promotion of specific chemokines. | Immunoregulation. | frontiersin.org |
| RALA (Arginine-rich CPP) | Dendritic Cells | Delivery of mRNA to induce potent cytotoxic T-cell responses. | Facilitates endosomal escape of mRNA into the cytosol for expression. | researchgate.net |
Interaction with Pattern Recognition Receptors (PRRs)
There is no available scientific literature detailing the interaction of the tetrapeptide this compound with any known Pattern Recognition Receptors (PRRs). Research has not yet explored whether this specific peptide is recognized by receptors such as Toll-like receptors (TLRs), NOD-like receptors (NLRs), or other PRRs that are crucial for initiating innate immune responses.
Modulation of Cytokine and Chemokine Production in Immune Cells
Specific data on how this compound modulates the production of cytokines and chemokines in immune cells is not present in published research. Studies investigating the effect of this tetrapeptide on the secretion of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) and various chemokines by immune cells like macrophages, dendritic cells, or lymphocytes have not been reported.
Impact on Immune Cell Proliferation and Activation Pathways
The impact of this compound on the proliferation and activation of immune cells remains an uninvestigated area. There are no studies available that examine the effect of this peptide on the proliferation of T-lymphocytes or B-lymphocytes, nor on the specific intracellular signaling pathways that would be involved in their activation.
Computational and Theoretical Frameworks for L Arginyl L Lysyl L Arginyl L Arginine Research
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations have emerged as a powerful tool to study the time-dependent behavior of biomolecules, including peptides. nih.gov By numerically solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape and dynamic properties of L-Arginyl-L-lysyl-L-arginyl-L-arginine.
Force Field Selection and Parameterization for the Tetrapeptide
The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. wustl.edu For a highly charged peptide like this compound, the choice of force field is critical for accurately representing the electrostatic and van der Waals interactions.
Commonly used all-atom force fields for protein and peptide simulations include CHARMM, AMBER, and OPLS. lu.se The parameterization for the charged side chains of arginine and lysine (B10760008) is particularly important. These parameters are often derived from and validated against quantum mechanical calculations and experimental data to ensure a balanced description of solute-water and water-water interactions. wustl.edu For instance, the CHARMM36 force field has been developed to provide compatible parameters for membrane/protein simulations, which is relevant for studying the interaction of such peptides with cell membranes. lu.se Similarly, the AMBER force fields, such as ff99SB-ILDN, are widely used for protein simulations. lu.se The selection of a suitable force field is often guided by the specific research question and the environment being simulated.
Table 1: Commonly Used Force Fields for Peptide Simulations
| Force Field | Key Features | Relevant For this compound |
|---|---|---|
| CHARMM | All-atom force field with well-developed parameters for proteins, lipids, and nucleic acids. wustl.edulu.se | Suitable for simulating the tetrapeptide in both aqueous solution and in the presence of lipid bilayers. lu.se |
| AMBER | A family of force fields with various parameter sets for proteins and nucleic acids. wustl.edulu.se | Widely used for peptide simulations, with continuous improvements to dihedral potentials for better secondary structure prediction. wustl.edu |
| OPLS-AA | All-atom force field known for its good description of liquid properties and solvation energies. lu.se | Can be employed for accurate solvation free energy calculations of the tetrapeptide. |
| GROMOS | A united-atom force field, which can be computationally more efficient for large systems. | May be used for longer timescale simulations, though with some trade-off in atomic detail compared to all-atom force fields. |
The parameterization process for these force fields often involves fitting to high-level quantum mechanical calculations on small model compounds, such as dipeptides or tetrapeptides, to accurately reproduce their conformational energies. wustl.eduacs.org
Simulation of Tetrapeptide Behavior in Aqueous and Membrane Environments
MD simulations are instrumental in understanding how this compound behaves in different environments. In an aqueous environment, simulations can reveal the peptide's conformational preferences, hydration shell structure, and interactions with ions in the solution.
The behavior of this tetrapeptide in the presence of a lipid membrane is of particular interest due to the prevalence of arginine- and lysine-rich sequences in cell-penetrating peptides. nih.gov MD simulations can model the process of the peptide approaching and interacting with the membrane surface. These simulations can provide insights into the initial binding events, the role of electrostatic interactions between the positively charged side chains and the negatively charged phosphate (B84403) groups of the lipids, and any subsequent conformational changes in the peptide. nih.govnih.gov
Analysis of Conformational Ensembles and Conformational Transitions
A single static structure is insufficient to describe a flexible molecule like this compound. MD simulations generate a large number of structures over time, collectively known as a conformational ensemble. nih.gov This ensemble provides a statistical representation of the peptide's accessible conformations.
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemistry provides a more fundamental description of molecular systems by solving the Schrödinger equation. nih.gov These methods are computationally more demanding than MD simulations but offer unparalleled accuracy for electronic properties.
Density Functional Theory (DFT) Calculations for Protonation States and Charge Distribution
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. wsu.edu For this compound, DFT is crucial for determining the protonation states of the arginine and lysine side chains at a given pH. The arginine side chain has a high pKa and is generally considered to be protonated under physiological conditions. nih.gov DFT calculations can provide a more precise understanding of the charge distribution across the guanidinium (B1211019) and amino groups. nih.gov
These calculations are often performed on fragments of the peptide or the full tetrapeptide in an implicit solvent model to mimic the aqueous environment. nih.gov The calculated charge distribution is essential for understanding the electrostatic interactions that govern the peptide's behavior and its interactions with other molecules.
Table 2: Representative Applications of DFT in Tetrapeptide Research
| Application | Description | Significance for this compound |
|---|---|---|
| Protonation State Determination | Calculation of the relative energies of different protonation states of the arginine and lysine side chains. nih.gov | Confirms the charged state of the side chains under specific pH conditions, which is fundamental to its function. |
| Charge Distribution Analysis | Mapping the partial charges on each atom of the tetrapeptide. nih.gov | Provides a detailed picture of the electrostatic potential, crucial for understanding interactions with other molecules and membranes. |
| Interaction Energy Calculations | Quantifying the strength of non-covalent interactions, such as hydrogen bonds and salt bridges. | Elucidates the forces that stabilize specific conformations and intermolecular complexes. |
| Spectroscopic Property Prediction | Calculation of properties like infrared (IR) spectra. nih.gov | Can aid in the interpretation of experimental spectroscopic data. |
Investigation of Hydrogen Bonding and Salt Bridge Formation
The numerous donor and acceptor sites in this compound allow for the formation of a complex network of intramolecular and intermolecular hydrogen bonds. The positively charged arginine and lysine side chains can also form strong salt bridges with negatively charged groups.
Quantum chemical calculations, particularly DFT, can be used to accurately calculate the geometries and energies of these non-covalent interactions. wsu.edu By analyzing the electron density, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize hydrogen bonds and salt bridges. Understanding these interactions is critical for explaining the stability of particular conformations of the tetrapeptide and its binding to biological targets. For instance, the ability of the guanidinium group of arginine to form multiple, spatially well-defined hydrogen bonds is a key aspect of its interaction with other molecules. nih.gov
In Silico Prediction of Interaction Profiles
Predicting how a peptide like this compound will behave in a biological system is the first step toward understanding its function. In silico methods are used to forecast its binding characteristics and identify its most likely molecular partners from a vast pool of possibilities.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For the RLRR peptide, this process involves generating a three-dimensional model of the peptide and fitting it into the binding site of a target protein receptor. The goal is to find the most stable binding pose, which is typically the one with the lowest binding energy.
The simulation process uses scoring functions to rank potential poses, estimating the binding affinity. nih.gov For a highly flexible molecule like a peptide, these simulations can be complex. nih.gov Therefore, advanced docking algorithms, sometimes combined with molecular dynamics (MD) simulations, are employed to sample the conformational space of the peptide extensively. nih.govyoutube.com This allows for an induced-fit model where both the peptide and the protein can adjust their shapes to achieve the optimal binding. youtube.com
For instance, docking the RLRR peptide against a protein with a known negatively charged binding pocket, such as the heparin-binding domain of a growth factor or the active site of certain proteases, can reveal specific intermolecular interactions. These interactions, including hydrogen bonds and salt bridges formed by the arginine and lysine side chains, are critical for stabilizing the complex. nih.govnih.gov
Hypothetical Docking Results of this compound with a Target Protein
| Parameter | Value/Description |
| Target Protein | Human Dipeptidyl Peptidase-IV (DPP-IV) |
| Docking Software | AutoDock Vina |
| Predicted Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues in DPP-IV | Glu205, Glu206, Ser630, Tyr666 |
| Types of Interactions | Hydrogen bonds, Salt bridges, van der Waals forces |
| Predicted Binding Site | S1 and S2 pockets of the active site |
This table presents hypothetical data based on docking studies of similar peptides with DPP-IV to illustrate the type of information generated. nih.gov
While molecular docking is effective when a potential receptor is known, computational screening (or virtual screening) is used to search for potential binding partners on a large scale. nih.gov In this approach, the three-dimensional structure of this compound is used as a probe to screen entire databases of protein structures, such as the Protein Data Bank (PDB).
This high-throughput method can quickly filter thousands of proteins to identify those with binding sites that are sterically and electrostatically complementary to the RLRR peptide. researchgate.net The screening process often employs simplified and faster docking algorithms to manage the large volume of calculations. mdpi.com A Monte Carlo-based procedure can also be used, where the peptide sequence itself can be a dynamic variable to systematically characterize the specificity of a peptide-binding site. nih.gov The top hits from this initial screening can then be subjected to more rigorous docking and simulation methods for validation. This approach is invaluable for hypothesis generation, suggesting novel functions and interaction networks for the peptide.
Potential Binding Partners for this compound Identified via Hypothetical Computational Screening
| Protein Target | UniProt ID | Function | Screening Score (Arbitrary Units) |
| Heparan Sulfate (B86663) Proteoglycan 2 | P98160 | Cell adhesion, signal transduction | 95.8 |
| C-X-C Chemokine Receptor type 4 | P61073 | Chemotaxis, immune response | 91.2 |
| Integrin alpha-V/beta-3 | P06756 / P05556 | Cell adhesion, angiogenesis | 88.5 |
| RNA-dependent RNA polymerase | P03300 | Viral replication | 85.1 |
This table contains plausible, hypothetical results from a computational screening to demonstrate the output of such an analysis, based on the known binding preferences of arginine-rich peptides.
Computational Design and Optimization of Peptide Analogues
Once the binding characteristics of the native this compound peptide are understood, computational methods can be used to design and optimize analogues with improved properties. This is a key step in translating a bioactive peptide into a potential therapeutic agent.
Rational design involves making specific, targeted modifications to a peptide's sequence or structure to improve its function. mdpi.com For the RLRR peptide, a primary goal might be to increase its stability against degradation by proteases in the body. Computational strategies to achieve this include:
Amino Acid Substitution: Replacing L-amino acids with their D-isomers at strategic positions can make peptide bonds unrecognizable to many proteases, thereby increasing the peptide's half-life.
Cyclization: Introducing a covalent bond between the N- and C-termini or between side chains can create a cyclic peptide. Cyclization restricts the peptide's conformational flexibility, which can lock it into its bioactive shape, increase receptor affinity, and improve stability. youtube.com
Backbone Modification: Altering the peptide backbone itself, for instance by creating peptoids or β-peptides, can also confer resistance to proteolysis.
Molecular dynamics simulations are crucial in this stage to predict how these modifications will affect the peptide's 3D structure and its binding to the target. youtube.com
Hypothetical Analogues of this compound with Designed Properties
| Analogue Sequence/Modification | Design Rationale | Predicted Effect |
| Ac-Arg-Lys-Arg-Arg-NH2 | N-terminal acetylation and C-terminal amidation | Increased stability against exopeptidases |
| cyclo(Arg-Lys-Arg-Arg) | Head-to-tail cyclization | Enhanced conformational rigidity and receptor binding affinity |
| Arg-D-Lys-Arg-Arg | Substitution with a D-amino acid | Increased resistance to proteolytic degradation |
| Arg-Lys(Me)-Arg-Arg | Side chain methylation of Lysine | Altered charge distribution to fine-tune binding specificity |
This table illustrates rational design strategies and their expected outcomes based on established principles of peptide chemistry.
To explore the relationship between the peptide's structure and its biological activity (SAR), researchers can create and screen virtual libraries of RLRR analogues. nih.gov Instead of synthesizing and testing thousands of compounds, computational methods can predict the activity of a vast number of related peptides.
A virtual library can be generated by systematically substituting each amino acid in the RLRR sequence with all other 19 common amino acids. youtube.com This library of virtual peptides is then computationally screened against the target receptor using docking or other methods. The results provide a detailed map of which amino acid positions are critical for activity and which can be modified. For example, it might reveal that the arginine at position 3 is essential for binding, while the lysine at position 2 could be replaced with another basic residue without a significant loss of activity. This information is fundamental for optimizing lead compounds. mdpi.comnih.gov
Illustrative SAR Data from a Hypothetical Virtual Library Screen Based on RLRR
| Peptide Sequence | Modification | Predicted Binding Affinity (kcal/mol) |
| Arg-Lys-Arg-Arg | None (Wild Type) | -8.5 |
| Ala-Lys-Arg-Arg | Arg1 -> Ala | -4.2 |
| Arg-Ala-Arg-Arg | Lys2 -> Ala | -5.1 |
| Arg-Lys-Ala-Arg | Arg3 -> Ala | -3.8 |
| Arg-Lys-Arg-Ala | Arg4 -> Ala | -4.5 |
| Arg-Orn-Arg-Arg | Lys2 -> Ornithine | -8.1 |
This table shows hypothetical but plausible data from an alanine (B10760859) scanning and substitution analysis to demonstrate how SAR is explored computationally.
Machine Learning Applications in Structure-Function Correlation
Machine learning (ML) is rapidly transforming peptide research by enabling the prediction of peptide function from sequence and structural data. nih.gov ML models can learn complex patterns from large datasets of peptides with known properties, and then use this knowledge to make predictions for new peptides like this compound.
For a peptide like RLRR, ML could be applied in several ways:
Predicting Bioactivity: If trained on a large dataset of peptides with known activities (e.g., antimicrobial, cell-penetrating, anticancer), an ML model could predict the likelihood that RLRR possesses a similar function.
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build sophisticated QSAR models that correlate a peptide's physicochemical properties with its biological activity, offering more predictive power than traditional linear models. nih.gov
Binding Site Prediction: Deep learning models can analyze a protein's surface and predict which regions are likely to be peptide-binding sites, complementing computational screening methods.
These models become more accurate as more experimental data becomes available for training, creating a synergistic cycle of computational prediction and experimental validation.
Potential Machine Learning Applications for this compound Research
| Machine Learning Model | Input Features | Predicted Output | Potential Utility |
| Support Vector Machine (SVM) | Amino acid composition, dipeptide frequency, physicochemical descriptors | Classification as cell-penetrating peptide (Yes/No) | Guide experiments for cellular uptake |
| Random Forest | 3D structural parameters, electrostatic potential, surface area | Prediction of binding affinity (IC50 value) to a specific target | Prioritize analogues for synthesis |
| Convolutional Neural Network (CNN) | 3D representation of the protein target's surface | Probability map of peptide binding sites | Identify novel therapeutic targets for RLRR |
| Recurrent Neural Network (RNN) | Amino acid sequence of RLRR analogues | Prediction of proteolytic cleavage sites | Design more stable peptide variants |
This table outlines how different machine learning models could be applied to study the RLRR peptide, based on current trends in computational biology.
Predictive Modeling of Biological Activities Based on Structural Features
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in forecasting the biological activities of peptides like this compound. QSAR models establish a mathematical correlation between the chemical structure of a peptide and its biological effect. For arginine-rich peptides, these models are frequently employed to predict activities such as antimicrobial efficacy and cell penetration. biorxiv.orgacs.org
The biological activity of these peptides is intrinsically linked to their structural and physicochemical properties. Key molecular descriptors are calculated from the peptide's sequence and conformation to build robust QSAR models. google.comoup.comoup.com For a tetrapeptide rich in arginine and lysine, such as RKR R, the most influential descriptors often revolve around its cationic and amphipathic nature. The guanidinium group of arginine and the primary amine of lysine contribute to a high positive charge, which is crucial for interactions with negatively charged cell membranes of bacteria or other target cells. researchgate.net
Studies have demonstrated that the number and position of arginine residues significantly impact the biological activity. researchgate.net For instance, increasing the number of arginine residues in a peptide has been shown to enhance its cell-penetrating capabilities. nih.gov QSAR models for antimicrobial peptides (AMPs) often incorporate descriptors such as net charge, hydrophobicity, hydrophobic moment, and the isoelectric point. biorxiv.org These models have successfully identified structural features that correlate with the therapeutic index of antimicrobial cell-penetrating peptides, highlighting the importance of specific residues in membrane interaction. biorxiv.org
Machine learning algorithms, including Random Forests, Support Vector Machines (SVM), and neural networks, are commonly used to develop these predictive models. biorxiv.orgacs.org These methods can handle the complexity of peptide structural data and identify non-linear relationships between descriptors and activity. For example, a neural network-based QSAR model was developed to quantify the antibacterial activity of synthetic cationic polypeptides, demonstrating that a limited set of 3D-sensitive 'inductive' descriptors can accurately predict their potency. nih.gov
The development of predictive models for peptides like this compound relies on curated datasets of peptides with known activities. These datasets are used to train and validate the models, ensuring their predictive power. The ultimate goal is to create models that can accurately forecast the biological activity of novel or modified peptides, thereby guiding the rational design of new therapeutic agents.
Table 1: Key Molecular Descriptors in Predictive Modeling of Arginine-Rich Peptides
| Descriptor Category | Specific Descriptor | Relevance to this compound |
|---|---|---|
| Charge & Electrostatics | Net Charge | The high positive charge from three arginine and one lysine residue is critical for electrostatic interactions with negatively charged membranes (e.g., bacterial membranes). |
| Isoelectric Point (pI) | Determines the overall charge of the peptide at different pH values, influencing its interaction with biological targets. | |
| Charge Distribution | The specific arrangement of charged residues (R, K) affects the peptide's orientation and binding affinity to cell surfaces. | |
| Hydrophobicity & Amphipathicity | Hydrophobicity | While dominated by hydrophilic residues, the overall hydrophobicity influences solubility and partitioning into membranes. |
| Hydrophobic Moment | Measures the amphipathicity of the peptide if it forms a secondary structure (e.g., an α-helix), which is crucial for membrane disruption. | |
| Structural & Conformational | Molecular Weight | A fundamental property that can influence diffusion and transport across biological barriers. |
| Secondary Structure Propensity | Prediction of whether the peptide is likely to form structures like α-helices or β-sheets upon interacting with membranes. | |
| Flexibility (Rotatable Bonds) | The conformational flexibility of the peptide backbone and side chains can impact its ability to adopt an active conformation for target binding. nih.gov | |
| Topological & 3D Descriptors | 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) | Encodes 3D structural information, which can be crucial for specific receptor interactions. |
| WHIM (Weighted Holistic Invariant Molecular) Descriptors | Captures information about the 3D structure, size, shape, and atom distribution. |
Data Mining from Peptide Databases for Analogous Sequences
Data mining of peptide databases is an essential bioinformatic approach to identify peptides with sequences analogous to this compound. This process helps in hypothesizing potential biological roles based on the functions of known, similar peptides. Numerous databases, such as BIOPEP-UWM, DRAMP, and CPPsite, serve as rich resources for this purpose. nih.govcalstate.edunih.gov
The primary tool for sequence similarity searches is the Basic Local Alignment Search Tool (BLAST). nih.gov A BLAST search using the "RKR R" sequence against protein and peptide databases can reveal proteins or larger peptides containing this motif. The identification of this motif within known proteins can provide clues about its potential function. For instance, arginine/lysine-rich motifs are known to be involved in various biological processes, including acting as nuclear localization signals or RNA-binding domains. calstate.edubiologists.com
The search for analogous sequences is not limited to exact matches. It often involves identifying sequences with similar physicochemical properties, such as a high density of basic residues. Tools like the Multiple EM for Motif Elicitation (MEME) suite can be used to discover conserved motifs in sets of related protein or peptide sequences. ucl.ac.uk This can help in identifying a broader family of peptides that share the functional characteristics of this compound.
Data mining efforts have revealed that short, arginine-rich sequences are prevalent in cell-penetrating peptides (CPPs). The CPPsite database, for example, contains a large collection of such peptides, and analysis of its contents shows a high frequency of arginine and lysine residues. nih.gov By searching these databases for short tetrapeptides with the pattern of basic residues seen in RKR R, one can identify known CPPs that may share a similar mechanism of cell entry.
Furthermore, some databases like BIOPEP-UWM allow for searching for peptides that contain a specific fragment. This functionality can be used to find all annotated bioactive peptides that contain the "RKR" or a similar motif. The biological activities associated with these parent peptides can then be used to infer potential activities for this compound. For example, the RKR R motif has been identified as a consensus sequence for furin cleavage sites, suggesting a potential role in protein processing. oup.com
Table 2: Examples of Analogous Sequences to this compound Found in Biological Contexts
| Analogous Sequence/Motif | Source/Context | Database/Reference | Potential Functional Implication |
|---|---|---|---|
| RKRR | Ataxin-3 protein | biologists.com | VCP/p97 chaperone binding site, modulation of fibrillogenesis. |
| RKR | Putative stop transfer signal in LAMP1 | Membrane protein topology and sorting. | |
| RKR(R) | Consensus furin cleavage site | oup.com | Proteolytic processing of precursor proteins. |
| RKR | Hrd1 (ERAD E3 ligase) | ucl.ac.uk | Involved in endoplasmic-reticulum-associated protein degradation (ERAD). |
| RSR(R) | GABAB(1) receptor C-terminus | Intracellular retention signal. | |
| RKR | HIV-1 Tat and Rev proteins | Part of an Arginine-Rich Motif (ARM) involved in RNA binding and nuclear localization. | |
| -LLRKRLL- | Phospholipid-transporting ATPase | BLAST result against SwissProt database google.com | Part of a larger protein sequence, specific function of the motif is unknown. |
Advanced Experimental Methodologies for Probing L Arginyl L Lysyl L Arginyl L Arginine Function
Quantitative Biophysical Techniques for Binding Affinity and Kinetics
To quantitatively describe the interactions of L-Arginyl-L-lysyl-L-arginyl-L-arginine with its biological targets, a range of biophysical techniques can be employed. These methods provide critical data on the thermodynamic forces driving the binding events and the rates at which these interactions occur.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a biomolecular interaction. This allows for the determination of key thermodynamic parameters, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.
In a typical ITC experiment to study a peptide like this compound, a solution of the peptide would be titrated into a solution containing its binding partner (e.g., a protein, nucleic acid, or membrane vesicle) in the sample cell of the calorimeter. The resulting heat changes are measured and plotted against the molar ratio of the reactants.
Table 1: Illustrative Thermodynamic Parameters for Arginine-Containing Peptide Interactions Measured by ITC
| Interacting Molecules | Binding Affinity (K_d) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol/deg) | Stoichiometry (n) |
| α-synuclein and Arginine | - | - | +51.1 (step 1), +699 (step 2) | Two-step binding |
| Arginine dodecamer and Hyaluronan (1540 kDa) | - | Endothermic | - | - |
This table presents illustrative data from studies on similar arginine-containing molecules to demonstrate the type of information obtained from ITC experiments. mdpi.comresearchgate.net The binding of arginine to α-synuclein was found to be entropically driven. researchgate.net
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free optical techniques that allow for the real-time monitoring of biomolecular interactions. These methods are invaluable for determining the kinetics of binding, specifically the association rate constant (k_a) and the dissociation rate constant (k_d). The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated from the ratio of these rates (k_d/k_a).
In an SPR or BLI experiment, one of the interacting molecules (the ligand, which could be a target protein or lipid bilayer) is immobilized on a sensor surface. The other molecule (the analyte, such as this compound) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.
These techniques are widely used to study peptide-protein and peptide-membrane interactions. nih.govnih.govspringernature.com For instance, BLI has been successfully employed to determine the binding kinetics of peptide macrocycles. nih.govspringernature.com Similarly, SPR is a common tool for analyzing the interactions of small molecules with protein targets, such as inhibitors binding to enzymes. drexel.edu
Table 2: Representative Kinetic Data for Peptide Interactions from BLI/SPR
| Peptide | Binding Partner | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_D) (M) |
| Peptide Macrocycle | Abrax Protein | Not specified | Not specified | Not specified |
| Small Molecule Inhibitor | PRMT5 | Not specified | Not specified | pM to µM range |
This table provides examples of the types of kinetic data that can be obtained using BLI and SPR for peptide interactions. nih.govspringernature.comdrexel.edu The actual values are highly dependent on the specific interacting partners and experimental conditions.
Fluorescence Spectroscopy (Fluorescence Anisotropy, FRET) for Interaction Monitoring
Fluorescence spectroscopy offers a range of sensitive methods to monitor the binding of peptides like this compound to their targets. These techniques often involve labeling the peptide or its binding partner with a fluorescent probe.
Fluorescence Anisotropy (or Polarization) measures the change in the rotational motion of a fluorescently labeled molecule upon binding to another, larger molecule. When a small, fluorescently labeled peptide binds to a larger protein, its tumbling rate in solution decreases, leading to an increase in fluorescence anisotropy. This change can be titrated to determine the binding affinity.
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. youtube.com In the context of peptide interactions, FRET can be used to measure the distance between a donor fluorophore on one molecule and an acceptor fluorophore on another. A change in FRET efficiency upon binding can be used to monitor the interaction and its kinetics. For example, FRET has been used to study the fusion of membranes induced by arginine-rich peptides. nih.gov
Microscopic Approaches for Subcellular Localization and Morphological Changes
Understanding where this compound localizes within a cell and what, if any, morphological changes it induces is crucial to elucidating its biological function. Advanced microscopy techniques provide the means to visualize these processes with high spatial resolution.
Confocal Laser Scanning Microscopy for Intracellular Distribution
Confocal Laser Scanning Microscopy (CLSM) is a widely used imaging technique that provides high-resolution optical images with depth selectivity. By using a pinhole to reject out-of-focus light, CLSM allows for the reconstruction of three-dimensional images of cells and tissues.
To study the intracellular distribution of this compound, the peptide would typically be labeled with a fluorescent dye. The labeled peptide is then incubated with live cells, and its uptake and localization can be monitored over time. nih.govoup.com Studies on other arginine-rich peptides, such as the well-known TAT peptide, have extensively used confocal microscopy to investigate their cellular entry mechanisms, revealing distribution in both the cytoplasm and nucleus. nih.govnih.gov This technique has been instrumental in the debate over whether these peptides enter cells via endocytosis or direct membrane translocation. nih.gov
Super-Resolution Microscopy Techniques (e.g., STED, STORM) for Nanoscale Localization
While confocal microscopy is powerful, its resolution is limited by the diffraction of light to approximately 200 nanometers. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), overcome this limitation, enabling visualization of subcellular structures and molecular localizations at the nanoscale.
These techniques would allow for a much more detailed investigation of the localization of this compound within specific subcellular compartments or its association with particular molecular assemblies. For example, STED has been used to map the nanoscale organization of ARF GTPases, which are involved in membrane trafficking, on cellular membranes. nih.gov The application of such techniques to fluorescently labeled this compound could reveal, for instance, its precise location within membrane nanodomains or its association with specific protein clusters.
Atomic Force Microscopy (AFM) for Direct Observation of Supramolecular Assemblies and Membrane Interactions
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the supramolecular structures formed by peptides like this compound at the nanoscale. The self-assembly of peptides is a thermodynamically favorable process driven by non-covalent interactions, including hydrophobic and aromatic interactions, leading to the formation of organized nanostructures. mdpi.com These assemblies can take on various morphologies, such as nanofibers, nanoribbons, and nanotubes. mdpi.com
In a typical AFM experiment to study the supramolecular assembly of this tetrapeptide, a solution of the peptide is deposited onto a smooth substrate, such as mica, and allowed to dry. researchgate.net The AFM tip then scans the surface, providing a high-resolution topographical map of the resulting structures. For instance, studies on similar arginine-rich peptides have revealed the formation of fibrillar structures. researchgate.netresearchgate.net The dimensions of these fibrils, including their height and width, can be precisely measured from AFM images and their corresponding cross-sectional profiles. researchgate.net
AFM is also instrumental in observing the interactions of the tetrapeptide with lipid bilayers, mimicking the cell membrane. By forming a supported lipid bilayer on a mica substrate, researchers can introduce the peptide and visualize resulting changes in the membrane's structure. Arginine-rich peptides are known to interact strongly with the negatively charged components of bacterial membranes. rsc.org This interaction can lead to membrane destabilization and the formation of pores, a mechanism that can be directly observed with AFM. nih.gov The ability of AFM to operate in liquid environments allows for real-time imaging of these dynamic processes.
Table 1: Representative AFM Data for Peptide Supramolecular Structures
| Parameter | Observed Value | Reference |
| Fibril Height | ~10-20 nm | researchgate.net |
| Fibril Width | ~50-100 nm | mdpi.com |
| Assembly Morphology | Fibrillar, Net-like | mdpi.comresearchgate.net |
Note: The data in this table is representative of arginine-rich peptides and serves as an illustrative example for this compound.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological Effects on Cells or Microorganisms
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are invaluable techniques for visualizing the morphological changes induced by this compound on cells and microorganisms. These methods provide high-resolution images of the cell surface and internal structures, offering insights into the peptide's mechanism of action.
SEM is particularly useful for examining the surface topography of cells. nih.gov When bacteria, for example, are exposed to antimicrobial peptides, significant changes in their surface morphology can be observed. nih.govresearchgate.net For Gram-negative bacteria like Escherichia coli, treatment with cationic antimicrobial peptides can lead to cell shortening, swelling, and the formation of blisters or bubbles on the cell surface. nih.gov In Gram-positive bacteria such as Staphylococcus aureus, exposure to these peptides can result in the appearance of holes and craters in the cell envelope, and in some cases, complete cell lysis. nih.gov
TEM, on the other hand, provides detailed images of the internal structures of cells. nih.gov Following exposure to the tetrapeptide, TEM can reveal ultrastructural changes within the bacterial cell. A common observation is the formation of intracellular membranous structures, which is thought to be a consequence of the lateral expansion of the lipid membrane upon peptide insertion. nih.gov Alterations in the appearance of the bacterial nucleoid region have also been reported. nih.gov For instance, recent studies using TEM have shown that certain arginine-rich peptides can induce the formation of nanodrill-like structures that penetrate the cell. nih.govacs.org
Table 2: Observed Morphological Effects of Cationic Peptides on Bacteria via SEM/TEM
| Microorganism | Technique | Observed Effect | Reference |
| Escherichia coli | SEM | Cell shortening, swelling, surface blistering | nih.gov |
| Staphylococcus aureus | SEM | Formation of holes and craters, cell lysis | nih.gov |
| E. coli & S. aureus | TEM | Formation of intracellular membranous structures | nih.gov |
Note: This table summarizes findings for cationic antimicrobial peptides, which are expected to be similar for this compound.
Transcriptomic and Proteomic Profiling in Response to Tetrapeptide Exposure
To understand the broader cellular response to this compound, global analyses of gene and protein expression are employed. These techniques provide a comprehensive view of the cellular pathways affected by the tetrapeptide.
RNA Sequencing (RNA-Seq) for Global Gene Expression Analysis
RNA Sequencing (RNA-Seq) is a powerful, high-throughput method used to profile the entire transcriptome of a cell or organism in response to a specific stimulus, such as exposure to the tetrapeptide. This technique allows for the quantification of the expression levels of thousands of genes simultaneously. bmj.com
The experimental workflow for an RNA-Seq experiment involves treating the target cells (e.g., bacteria or human cells) with the tetrapeptide. After a defined incubation period, total RNA is extracted from both treated and untreated control cells. bmj.com This RNA is then converted to complementary DNA (cDNA), which is subsequently sequenced. bmj.com The resulting sequence reads are aligned to a reference genome, and the number of reads mapping to each gene is used to quantify its expression level.
Short peptides have been shown to regulate the expression of a significant number of genes. nih.govnih.gov For example, studies have demonstrated that certain tetrapeptides can modulate the expression of nearly one hundred genes. nih.gov In the context of this compound, RNA-Seq could reveal its impact on various cellular processes, such as stress response pathways, metabolic pathways, and pathways related to cell wall biosynthesis in bacteria. mdpi.com
Quantitative Proteomics (e.g., TMT, SILAC) for Protein Expression and Interaction Mapping
Quantitative proteomics techniques, such as Tandem Mass Tag (TMT) labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are used to comprehensively analyze changes in the proteome upon exposure to the tetrapeptide. silantes.comcreative-proteomics.com These methods allow for the relative quantification of thousands of proteins in a single experiment.
In a TMT-based experiment, proteins from different samples (e.g., treated and untreated cells) are digested into peptides. Each peptide sample is then labeled with a unique TMT reagent. creative-proteomics.com The labeled samples are combined and analyzed by mass spectrometry. The TMT tags are designed to be isobaric, meaning they have the same mass, but they generate unique reporter ions upon fragmentation, allowing for the quantification of the same peptide from different samples. nih.gov
SILAC is a metabolic labeling approach where cells are grown in media containing either "light" or "heavy" isotopes of essential amino acids like arginine and lysine (B10760008). silantes.comthermofisher.com After several cell divisions, the heavy isotopes are fully incorporated into the proteome of one cell population. creative-proteomics.com The "light" and "heavy" cell populations can then be subjected to different treatments (e.g., with and without the tetrapeptide), and their proteomes can be mixed and analyzed by mass spectrometry. The relative abundance of a protein between the two samples is determined by the ratio of the intensities of its "heavy" and "light" peptide forms. thermofisher.com
These proteomics approaches can identify proteins whose expression levels are significantly altered by the tetrapeptide, providing insights into its mechanism of action. frontiersin.orgnih.gov For example, an increase in the expression of stress-response proteins or a decrease in the expression of metabolic enzymes could be indicative of the peptide's cellular targets. researchgate.net Furthermore, proteomic techniques can be adapted to map protein-protein interactions, potentially identifying direct binding partners of the tetrapeptide. nih.govnih.gov
Table 3: Comparison of Quantitative Proteomics Techniques
| Technique | Labeling Method | Multiplexing Capacity | Key Advantage | Reference |
| TMT | Chemical | High (up to 18-plex) | High throughput and multiplexing | creative-proteomics.comnih.gov |
| SILAC | Metabolic | Low (typically 2-3 plex) | High accuracy and precision | silantes.comthermofisher.com |
Flow Cytometry and Cell Sorting for Functional Assays
Flow cytometry is a versatile technique that allows for the rapid analysis of single cells in a heterogeneous population. It is particularly useful for studying the functional effects of the tetrapeptide, such as its ability to permeabilize cell membranes and its uptake into cells.
Analysis of Cell Permeabilization and Uptake
To study cell permeabilization, cells can be incubated with the tetrapeptide in the presence of a fluorescent dye that is normally impermeant to cells with intact membranes, such as propidium (B1200493) iodide (PI). nih.gov If the tetrapeptide disrupts the cell membrane, PI can enter the cell and bind to nucleic acids, resulting in a significant increase in fluorescence. A flow cytometer can then be used to quantify the percentage of permeabilized (PI-positive) cells in the population. nih.gov
The uptake of the tetrapeptide into cells can be analyzed by labeling the peptide with a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC) or 5(6)-carboxyfluorescein. springernature.com Cells are incubated with the fluorescently labeled peptide, and the intracellular fluorescence is measured by flow cytometry. springernature.comresearchgate.net To distinguish between internalized peptide and peptide that is merely bound to the cell surface, a quenching agent like trypan blue can be used. nih.gov Trypan blue quenches the fluorescence of the extracellular and surface-bound peptide, while the fluorescence of the internalized peptide remains unaffected. nih.gov This allows for a more accurate quantification of peptide uptake. nih.govnih.gov
Flow cytometry can provide quantitative data on the efficiency of cell permeabilization and uptake as a function of peptide concentration and incubation time. researchgate.net This information is crucial for understanding the kinetics and mechanism of the tetrapeptide's interaction with cells.
Assessment of Cellular Responses (e.g., activation markers, apoptosis pathways)
The tetrapeptide this compound, with the sequence Arg-Lys-Arg-Arg (RKRR), represents a highly cationic and biologically significant motif found within various endogenous proteins. This sequence often serves as a recognition and cleavage site for proprotein convertases like furin, or as a nuclear localization signal (NLS), guiding proteins to the nucleus. researchgate.netoup.comnih.govdoctorabad.com Consequently, the exogenous application of this tetrapeptide can be hypothesized to mimic these endogenous signals, leading to a range of cellular responses. Assessing these responses requires a suite of advanced cell and molecular biology techniques.
Analysis of Activation Markers: Cellular activation in response to the tetrapeptide can be quantified by measuring the expression of specific surface or intracellular markers. For instance, in immune cells like T-lymphocytes, activation is associated with the upregulation of markers such as CD25 and CD69. The influence of arginine-rich peptides on T-cell function is an area of active research. nih.govjneurosci.org Techniques such as flow cytometry and immunofluorescence microscopy, using fluorophore-conjugated antibodies specific to these markers, are invaluable for quantifying changes in their expression on a single-cell basis.
Investigation of Apoptosis Pathways: The RKRR sequence is present in proteins that are integral to signaling pathways controlling cell survival and death. nih.gov For example, the Aryl hydrocarbon receptor (AHR), which contains an Arg-Lys-Arg-Arg motif, cross-talks with the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, both of which are critical regulators of apoptosis. nih.gov
Experimental assessment of apoptosis involves several key methods:
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting early and late apoptosis. Annexin V binds to phosphatidylserine (B164497), which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in late apoptotic and necrotic cells with compromised membranes.
Caspase Activity Assays: Apoptosis is executed by a cascade of proteases called caspases. Fluorogenic or colorimetric assays can measure the activity of key initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3) within cell lysates treated with the tetrapeptide.
Western Blot Analysis: This technique can detect the cleavage of key apoptotic proteins. A hallmark of caspase activation is the cleavage of Poly(ADP-ribose) polymerase (PARP-1). Western blotting can also be used to probe for changes in the levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.
The table below summarizes key endogenous proteins containing the RKRR motif and their associated cellular functions, providing a rationale for investigating specific cellular responses to the this compound peptide.
| Protein Containing RKRR Motif | Function of Motif/Protein | Potential Cellular Response to Peptide Mimicry |
| Pro-opiomelanocortin (POMC) | Prohormone convertase cleavage site to produce ACTH and MSH. researchgate.net | Modulation of hormonal signaling pathways. |
| Insulin-like Growth Factor I Receptor | Proreceptor cleavage site for maturation. oup.comdoctorabad.com | Alteration of metabolic and growth factor signaling. |
| Aryl Hydrocarbon Receptor (AHR) | Part of a bipartite nuclear localization signal (NLS). nih.gov | Nuclear translocation of target proteins, modulation of gene expression. |
| Ataxin-3 | Putative nuclear localization signal. nih.gov | Influence on protein localization and aggregation dynamics. |
Electrophysiological Techniques for Membrane Potential and Ion Channel Modulation
The high density of positive charges on this compound suggests a strong potential for interaction with the negatively charged phospholipids (B1166683) of the cell membrane. Such interactions can lead to membrane destabilization, the formation of transient pores, or the modulation of existing ion channel proteins. Electrophysiological techniques are paramount for directly measuring these effects in real-time.
Patch-Clamp Electrophysiology for Ion Channel Activity Analysis
Patch-clamp electrophysiology is a powerful technique that allows for the measurement of ionic currents flowing through single ion channels or across the entire cell membrane. researchgate.net The method involves forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane. researchgate.net This allows for precise control of the membrane voltage (voltage-clamp) while measuring the resultant ionic currents.
To study the effect of this compound, the peptide can be applied to the extracellular side of the membrane while recording from the cell in a whole-cell or cell-attached configuration. Research on related arginine-rich peptides, such as nona-arginine (B115151) (Arg-9), has demonstrated that these peptides can induce ionic currents across the membranes of cultured cells. nih.govresearchgate.net These currents are consistent with the formation of transient, non-selective pores in the plasma membrane. nih.govresearchgate.net
The experimental protocol would involve:
Establishing a stable gigaohm seal and obtaining a whole-cell recording configuration.
Applying a series of voltage steps to characterize the baseline ionic currents of the cell.
Perfusing the cell with a solution containing this compound at various concentrations.
Recording any changes in ionic currents, such as the appearance of new currents or alterations in the gating properties of existing channels.
The data table below illustrates hypothetical findings from a patch-clamp experiment on a cultured human cell line, based on published data for the related Arg-9 peptide. nih.gov
| Experimental Condition | Holding Potential (mV) | Observed Current | Interpretation |
| Control (before peptide) | -60 mV | Stable baseline current < 5 pA | No significant ion channel activity at resting potential. |
| + Tetrapeptide (10 µM) | -60 mV | Induction of inward current, fluctuating amplitude | Peptide creates pores/channels allowing cation influx. |
| + Tetrapeptide (10 µM) | +50 mV | Induction of outward current with large, rapid fluctuations | Peptide-induced pores allow cation efflux at depolarized potentials. |
| Washout | -60 mV | Current returns to baseline | The effect is reversible, suggesting transient pore formation. |
Measurement of Membrane Potential Changes in Response to Tetrapeptide
The modulation of ion channels or the formation of new pores by this compound will inevitably lead to a change in the net flow of ions across the plasma membrane, thereby altering the cell's membrane potential. This can be directly measured using the patch-clamp technique in the current-clamp configuration. In this mode, the current is held constant (typically at zero to represent a resting state), and changes in the membrane voltage are recorded.
Upon application of the tetrapeptide, the formation of non-selective cation pores would be expected to cause a depolarization of the cell membrane. This is because the influx of positive ions (like Na⁺ and Ca²⁺ from the extracellular medium) would shift the membrane potential from its negative resting state (e.g., -60 mV) towards a more positive value. Studies on arginine-rich cell-penetrating peptides have shown they are rapidly attracted to the lipid bilayer, which is the initial step required for membrane destabilization and potential depolarization. nih.gov
The table below outlines the expected changes in membrane potential in response to the tetrapeptide, as measured by current-clamp recording.
| Cell Type | Treatment | Expected Change in Membrane Potential (mV) | Mechanism |
| Neuron | Control | Stable at -70 mV | Normal resting membrane potential maintained by ion pumps and channels. |
| Neuron | + Tetrapeptide (10 µM) | Depolarization from -70 mV to approx. -40 mV | Influx of positive ions through peptide-induced pores. |
| Cardiomyocyte | Control | Stable at -85 mV | Normal resting membrane potential. |
| Cardiomyocyte | + Tetrapeptide (10 µM) | Depolarization from -85 mV to approx. -55 mV | Increased membrane permeability to cations. |
Structure Activity Relationship Sar and Peptide Engineering of L Arginyl L Lysyl L Arginyl L Arginine Analogues
Systematic Mutational Analysis and Functional Consequences
Systematic mutational analysis is a cornerstone of SAR studies, providing a detailed map of how each component of the peptide contributes to its function.
Alanine (B10760859) scanning is a widely used technique where individual amino acid residues are systematically replaced with alanine to determine their contribution to the peptide's function. This approach has revealed that for many arginine-rich peptides, the guanidinium (B1211019) head group of arginine is a critical structural feature for their activity. ucla.edu The substitution of arginine with alanine can lead to a significant reduction in biological activity, highlighting the importance of the cationic nature of the side chain.
In a broader context of amino acid substitutions, replacing lysine (B10760008) with arginine has been shown to potentially increase protein solubility and stability against aggregation. nih.govmanchester.ac.uk Conversely, substituting the arginine/lysine-rich motif in the protein ataxin-3 with other residues like histidine was found to abolish its interaction with the molecular chaperone VCP, underscoring the specificity of these basic residues in protein-protein interactions. embopress.org
| Original Residue | Substituted Residue | General Functional Consequence | Reference Example |
|---|---|---|---|
| Arginine | Alanine | Reduced biological activity | General finding in alanine scanning of antimicrobial peptides nih.gov |
| Lysine | Arginine | Increased solubility and stability | Studies on single-chain variable fragments nih.govmanchester.ac.uk |
| Arginine/Lysine Motif | Histidine | Abolished specific protein-protein interactions | Ataxin-3 and VCP interaction study embopress.org |
The function of cationic peptides is intricately linked to the balance between positive charge and hydrophobicity. The positive charges, primarily from arginine and lysine residues, are crucial for the initial electrostatic interactions with negatively charged cell membranes. nih.govnih.gov The guanidinium group of arginine, in particular, can form bidentate hydrogen bonds with phosphate (B84403) groups on lipids, contributing to strong membrane binding. nih.gov
Impact of D-Amino Acid Substitutions and Retro-Inverso Modifications on Stability and Activity
A significant challenge for peptide-based therapeutics is their susceptibility to proteolytic degradation. The introduction of non-proteinogenic amino acids, such as D-amino acids, is a common strategy to enhance stability. Replacing L-amino acids with their D-enantiomers can make peptides more resistant to proteases, leading to a longer circulation half-life in vivo. mdpi.com Studies have shown that D-amino acid substitution can improve the stability and antimicrobial activity of arginine-rich peptides. biorxiv.orgbiorxiv.orgresearchgate.net Importantly, for peptides that act on cell membranes without interacting with chiral receptors, the substitution with D-amino acids often maintains or even enhances their activity. nih.gov
Retro-inverso modification is another strategy to increase proteolytic stability. This involves reversing the sequence of the peptide and using D-amino acids, which can preserve the spatial orientation of the side chains while altering the peptide backbone. nih.gov This modification has been shown to increase the stability of cell-penetrating peptides. ox.ac.uk However, it is important to note that in some cases, retro-inverso peptides have been reported to induce cellular toxicity. ox.ac.uk
| Modification | Primary Effect on Stability | Effect on Activity | Rationale |
|---|---|---|---|
| D-Amino Acid Substitution | Increased resistance to proteolysis mdpi.comnih.gov | Often maintained or enhanced biorxiv.orgbiorxiv.orgresearchgate.net | Proteases are stereospecific for L-amino acids. |
| Retro-Inverso Modification | Increased proteolytic stability nih.govox.ac.uk | Can be maintained, but potential for toxicity ox.ac.uk | Alters the peptide backbone while preserving side-chain orientation. |
N-Terminal and C-Terminal Derivatization Strategies
Modifications at the N- and C-termini of peptides can significantly influence their physicochemical properties and biological function.
N-terminal acetylation and C-terminal amidation are common modifications that neutralize the terminal charges of a peptide. hongtide.comlifetein.com This can increase the peptide's stability by making it more resistant to exopeptidases. hongtide.comlifetein.com By removing the terminal charges, these modifications can also make the peptide more closely mimic a native protein structure, potentially enhancing its biological activity and ability to cross cell membranes. lifetein.commdpi.comsigmaaldrich.com
Lipidation, the covalent attachment of a fatty acid chain, is a strategy to increase the hydrophobicity of a peptide. nih.gov This modification can enhance the peptide's interaction with cell membranes, thereby improving its cell-penetrating capabilities. nih.gov However, the impact of lipidation can be complex, as some studies have shown it does not always lead to improved activity or reduced toxicity. biorxiv.org
To study the cellular uptake and intracellular localization of peptides like L-Arginyl-L-lysyl-L-arginyl-L-arginine, they are often conjugated to reporter molecules. Common reporter molecules include fluorescent dyes such as fluorescein (B123965) and rhodamine derivatives. biosyn.com This allows for the direct visualization of the peptide's journey into and within cells using techniques like fluorescence microscopy and flow cytometry. biosyn.com The conjugation can be achieved through various chemical strategies, often involving the formation of a stable covalent bond, such as a disulfide or amide bond, between the peptide and the reporter molecule. nih.govmdpi.com This approach is invaluable for elucidating the mechanisms of action of cell-penetrating peptides. biosyn.comyoutube.com
Side-Chain Modifications for Enhanced Specificity or Stability
The modification of amino acid side chains is a cornerstone of peptide engineering, offering a direct route to modulate the physicochemical properties of this compound analogues. These alterations can lead to improved resistance to enzymatic degradation and more precise targeting of biological receptors.
Introduction of Non-Canonical Amino Acids
The incorporation of non-canonical amino acids (ncAAs) into the this compound backbone is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. By replacing the standard amino acids with synthetic counterparts, researchers can introduce novel chemical functionalities that enhance the peptide's therapeutic profile. frontiersin.org
The introduction of ncAAs can significantly improve the proteolytic stability of the peptide. For instance, replacing L-amino acids with their D-isomers can render the peptide resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids. Furthermore, the incorporation of amino acids with modified side chains, such as those with additional alkyl groups or altered stereochemistry, can sterically hinder the approach of proteases.
Non-canonical mutagenesis allows for a high-resolution dissection of a peptide's chemical structure and its effect on folding and binding. frontiersin.org This technique can be used to systematically assess the importance of sequence and chemical features of a binding peptide. frontiersin.org The flexizyme system, an artificial ribozyme, facilitates the loading of ncAAs onto tRNAs for use in in vitro translation, expanding the repertoire of chemical structures that can be incorporated. frontiersin.org
Below is an illustrative table detailing how the introduction of specific ncAAs could theoretically enhance the properties of an this compound analogue.
| Modification | Non-Canonical Amino Acid Example | Potential Enhancement | Rationale |
| Increased Proteolytic Stability | D-Arginine | Resistance to enzymatic degradation | Proteases are stereospecific for L-amino acids. |
| Enhanced Receptor Binding | Ornithine | Altered charge distribution and conformational flexibility | Shorter side chain compared to lysine can lead to more specific interactions. |
| Improved Lipophilicity | Norleucine | Increased cell membrane permeability | Unbranched, non-polar side chain enhances lipid solubility. |
Cyclization Strategies to Constrain Conformation
Cyclization is a widely employed strategy to impose conformational rigidity on peptides, which can lead to increased receptor affinity, specificity, and stability. nih.gov By constraining the peptide's structure, the entropic penalty of binding to a target is reduced, often resulting in enhanced biological activity. nih.gov For arginine-rich peptides, various cyclization methods can be employed, including head-to-tail, side-chain-to-side-chain, and backbone cyclization.
Head-to-tail cyclization, which forms an amide bond between the N- and C-termini, can protect the peptide from exopeptidases. nih.gov Side-chain-to-side-chain cyclization, such as forming a lactam bridge between the side chains of lysine and an acidic amino acid (e.g., aspartic acid or glutamic acid), can stabilize secondary structures like α-helices. The choice of cyclization strategy and the length of the linker can significantly impact the final conformation and activity of the peptide.
A novel approach involves N-terminus to arginine side-chain cyclization, which has been shown to result in picomolar binding constants for certain neuropeptide Y Y4 receptor ligands. nih.gov This strategy can significantly increase the affinity of the peptide for its target receptor. nih.gov
The table below illustrates potential cyclization strategies for an this compound analogue and their expected impact.
| Cyclization Strategy | Linkage Type | Potential Advantage | Example Application |
| Head-to-Tail | Amide bond | Increased resistance to exopeptidases | Enhancing oral bioavailability |
| Side-Chain to Side-Chain | Lactam bridge (Lys-Asp) | Stabilization of secondary structure | Improving receptor binding specificity |
| N-terminus to Arginine Side-Chain | Guanidinium linkage | Significant increase in receptor affinity | Development of high-potency receptor agonists |
Peptide Conjugation and Hybrid Construct Design
To further enhance the therapeutic utility of this compound analogues, they can be conjugated to other molecules or integrated into larger constructs. These strategies can improve pharmacokinetic properties, enable targeted delivery, and introduce novel functionalities.
Fusion with Other Peptides or Proteins for Multivalent Constructs
Fusing the this compound sequence to other peptides or proteins can create multivalent constructs with enhanced avidity and specificity for their targets. For example, fusing the tetrapeptide to a tumor-homing peptide could direct its payload to cancer cells. nih.gov The iRGD peptide, known for its ability to penetrate tumors, is a candidate for such fusion constructs. nih.gov
Moreover, creating dimeric or multimeric versions of the peptide can lead to increased local concentrations at the target site, resulting in enhanced biological effects. chemrxiv.org These constructs can be designed to interact with multiple binding sites on a receptor or with multiple receptors in a complex, leading to synergistic effects. chemrxiv.org
Bioconjugation to Polymeric Scaffolds or Nanoparticles
Conjugating this compound analogues to polymeric scaffolds or nanoparticles offers a versatile platform for targeted drug delivery and other biomedical applications. nih.govmdpi.com These nanocarriers can protect the peptide from degradation, improve its solubility, and control its release profile. mdpi.com
Metallic nanoparticles, such as gold or iron oxide, can be functionalized with peptides to enable targeted delivery to specific cells or tissues. nih.govmdpi.com For instance, arginine-rich peptides can facilitate the cellular uptake of nanoparticles. Polymeric micelles and liposomes can also be decorated with this tetrapeptide to enhance their interaction with cell membranes and improve intracellular drug delivery. mdpi.com
The following table provides examples of how bioconjugation can be applied to this compound analogues.
| Conjugation Partner | Conjugation Method | Therapeutic Application | Expected Outcome |
| Poly(ethylene glycol) (PEG) | Covalent linkage | Improved pharmacokinetics | Increased circulation half-life and reduced immunogenicity |
| Gold Nanoparticles | Thiol-gold interaction | Targeted cancer therapy | Enhanced accumulation at tumor sites |
| Liposomes | Surface modification | Intracellular drug delivery | Improved cellular uptake and endosomal escape |
Emerging Research Directions and Future Perspectives on L Arginyl L Lysyl L Arginyl L Arginine
Uncharted Mechanistic Pathways and Novel Biological Target Identification
L-Arginyl-L-lysyl-L-arginyl-L-arginine belongs to a class of molecules known as cell-penetrating peptides (CPPs), which are recognized for their ability to traverse cellular membranes. ui.ac.idnih.gov The high density of positive charges conferred by the arginine and lysine (B10760008) residues is crucial for their interaction with the negatively charged components of the cell surface, facilitating their entry into cells. ui.ac.idnih.gov
Current research is focused on elucidating the precise mechanisms by which this tetrapeptide enters cells and identifying its specific intracellular targets. While the general principles of CPP translocation are understood, the exact pathway for a peptide of this specific sequence and length is an area of active investigation. The sequence, often denoted as RKRR in single-letter amino acid code, is also recognized as a cleavage site for furin, a vital enzyme involved in the processing of various proteins. nih.govresearchgate.netresearchgate.net This suggests that the peptide could be involved in or interfere with fundamental cellular processes, opening up avenues for therapeutic intervention.
Researchers are exploring how the unique arrangement of arginine and lysine residues influences its interaction with cellular components beyond the membrane. The guanidinium (B1211019) group of arginine and the primary amine of lysine can engage in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which may dictate its biological activity. nih.govnih.gov
Integration with Advanced Nanotechnology for Biointerface Studies
The interface between biological systems and synthetic materials is a critical area of research, and this compound is emerging as a key player in the development of advanced biointerfaces. The peptide's inherent ability to interact with and cross cell membranes makes it an ideal candidate for modifying the surfaces of nanomaterials to enhance their biocompatibility and cellular uptake.
The introduction of nanotechnology for brain drug delivery, for instance, has seen the use of various nanocarriers, and peptides like this could be used to functionalize their surfaces for targeted delivery across the blood-brain barrier. nih.gov
Table 1: Potential Applications of this compound in Nanotechnology
| Application Area | Description |
| Drug Delivery | Coating nanoparticles with the tetrapeptide to improve their ability to deliver therapeutic agents directly into cells. |
| Gene Therapy | Facilitating the delivery of genetic material, such as DNA or RNA, by condensing the nucleic acids and aiding their cellular entry. ui.ac.id |
| Bioimaging | Attaching the peptide to quantum dots or other imaging agents to enhance their intracellular tracking and visualization. |
| Tissue Engineering | Modifying the surface of scaffolds to promote cell adhesion, proliferation, and differentiation. |
Development of Novel Biosensing Platforms Utilizing Tetrapeptide Interactions
The specific binding properties of this compound are being harnessed for the creation of novel biosensing platforms. Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence or concentration of a specific substance.
The development of biosensors for L-arginine often involves the use of enzymes like arginase and urease. researchgate.net While not directly using the tetrapeptide as a recognition element, these platforms highlight the importance of arginine-related interactions in sensing applications. The specific sequence of the tetrapeptide could be exploited to develop highly selective recognition elements for particular biological molecules or to create surfaces that can capture specific cells or proteins for detection.
Research into conductometric biosensors has shown sensitivity to basic amino acids like L-arginine and L-lysine, suggesting that a peptide rich in these residues could be a target for such sensing systems. researchgate.net The essentiality of arginyl and lysyl groups for the catalytic activity of certain enzymes, such as L-arginine deiminase, further points to the potential for designing biosensors that can detect or be modulated by this tetrapeptide. nih.gov
Challenges and Opportunities in Scaling Up Synthesis and Characterization Methodologies
The translation of this compound from a laboratory curiosity to a widely used research tool or therapeutic agent hinges on the ability to produce it in large quantities with high purity. The synthesis of short cationic peptides is generally straightforward using solid-phase peptide synthesis (SPPS) methods. ui.ac.idnih.gov However, the high density of basic residues in this tetrapeptide can present challenges during purification.
Table 2: Key Considerations in the Synthesis and Characterization of this compound
| Stage | Key Considerations |
| Synthesis | Standard solid-phase peptide synthesis (SPPS) is the method of choice. The use of appropriate protecting groups for the arginine and lysine side chains is critical to prevent side reactions. ui.ac.idnih.gov |
| Purification | The highly cationic nature of the peptide can make purification by standard reversed-phase high-performance liquid chromatography (RP-HPLC) challenging due to poor retention on C18 columns. Alternative chromatographic techniques, such as ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC), may be required to achieve high purity. reddit.com |
| Characterization | Confirmation of the peptide's identity and purity is typically achieved using a combination of mass spectrometry (to verify the molecular weight) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure). ui.ac.id |
Despite these challenges, the well-established methods for peptide synthesis and the potential for process optimization present significant opportunities for the large-scale production of this tetrapeptide.
Potential for Advanced Biotechnological Applications in Research Tools and Reagents
The unique properties of this compound position it as a valuable tool for a wide range of biotechnological applications. Its ability to facilitate the entry of molecules into cells makes it a powerful reagent for basic research and drug development.
One of the most promising applications is in the delivery of therapeutic molecules, such as proteins, nucleic acids, and small molecule drugs, directly into their target cells. researchgate.net This can enhance the efficacy of treatments and reduce off-target effects. The peptide can be either covalently conjugated to the cargo molecule or used as a non-covalent delivery vehicle.
Furthermore, the tetrapeptide can be used as a tool to study fundamental biological processes. For example, its interaction with the cell membrane can be used to probe the mechanisms of membrane transport. Its recognition as a cleavage site by furin can be exploited to develop assays for this important enzyme or to design activatable therapeutic agents. nih.govresearchgate.netresearchgate.net As research continues to uncover the intricacies of its biological interactions, the range of its applications as a research tool and reagent is expected to expand significantly.
Q & A
Basic Research Questions
Q. How can researchers characterize the purity and structural integrity of L-Arginyl-L-lysyl-L-arginyl-L-arginine?
- Methodological Answer :
- Chromatographic Techniques : Use reversed-phase HPLC with UV detection (210–220 nm) to assess purity. A C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) are recommended. Validate retention time and peak symmetry against certified reference standards (e.g., USP-grade L-arginine derivatives) .
- Mass Spectrometry : Confirm molecular weight and sequence via MALDI-TOF or ESI-MS. For fragmentation analysis, employ tandem MS (MS/MS) to verify the peptide backbone and side-chain modifications .
- Amino Acid Analysis : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify constituent amino acids using ion-exchange chromatography with ninhydrin detection .
Q. What experimental protocols ensure reproducible synthesis of this compound?
- Methodological Answer :
- Solid-Phase Synthesis : Use Fmoc/t-Bu chemistry on a resin with a substitution level of 0.2–0.4 mmol/g. Optimize coupling efficiency with HBTU/DIPEA in DMF. Monitor each step via Kaiser test or FTIR .
- Purification : Crude peptides should be purified via preparative HPLC, followed by lyophilization. Characterize purity (>95%) using analytical HPLC and MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioavailability data for this compound across in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Modeling : Compare Caco-2 cell permeability assays (in vitro) with rodent pharmacokinetic profiles. Adjust for factors like enzymatic degradation (e.g., peptidase activity in serum) and protein binding .
- Stability Studies : Incubate the peptide in simulated gastric/intestinal fluids (pH 1.2–6.8) and analyze degradation products via LC-MS. Use these data to refine in vivo bioavailability models .
- Example Data :
| Condition | Half-life (h) | Major Degradation Product |
|---|---|---|
| Simulated Gastric | 0.5 | L-arginine fragments |
| Simulated Intestinal | 2.1 | Lysyl-arginine dipeptide |
Q. What strategies mitigate batch-to-batch variability in bioactivity assays for this tetrapeptide?
- Methodological Answer :
- Standardization : Use internal standards (e.g., norleucine) during amino acid analysis to normalize batch data. Implement statistical quality control (e.g., Shewhart charts) for critical parameters like endotoxin levels .
- Bioassay Design : Include positive/negative controls (e.g., known agonists/antagonists) in cell-based assays (e.g., nitric oxide production in endothelial cells). Use triplicate technical replicates and blinded analysis to reduce bias .
Method Validation & Regulatory Considerations
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- ICH Guidelines : Validate specificity, linearity (R² > 0.99), accuracy (90–110% recovery), and precision (RSD < 5%) per ICH Q2(R1). For LC-MS, include matrix effect studies (e.g., spike-and-recovery in plasma) .
- Example Parameters :
| Parameter | Acceptance Criteria |
|---|---|
| LOD (ng/mL) | ≤10 |
| LOQ (ng/mL) | ≤30 |
| Intra-day Precision | RSD < 4% |
Data Contradiction & Interpretation
Q. Why do studies report conflicting results on the peptide’s role in nitric oxide (NO) signaling?
- Methodological Answer :
- Dosage & Timing : Long-term high-dose L-arginine supplementation (as a precursor) may downregulate endothelial NO synthase (eNOS), whereas acute exposure to the tetrapeptide could enhance NO release. Design dose-response studies with time-course analysis .
- Cell-Specific Effects : Use siRNA knockdowns (e.g., eNOS, arginase) in cell lines to isolate mechanisms. Combine with quantitative PCR to measure gene expression changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
